The table below summarizes the core molecular mechanisms and key experimental findings related to clofilium tosylate.
| Aspect | Key Finding | Experimental System | Citation |
|---|---|---|---|
| Primary Blocking Mechanism | "Activation trap"; block accelerated at depolarized potentials; recovery promoted by external K⁺ [1]. | Human Kv1.5 channels in CHO cells (excised patches) [1]. | [1] |
| Structural Binding Site | Pore region; all four channel subunits contribute to the internal blocker binding site [2]. | Cloned Shaker-B K⁺ channel in Xenopus oocytes [2]. | [2] |
| Effect on Gating Currents | Depresses ON/OFF gating currents (QON, QOFF) of delayed rectifier K⁺ channels [3]. | Guinea-pig ventricular heart cells (whole-cell patch-clamp) [3]. | [3] |
| Inhibition of Other Channels | Potently inhibits Slack (Slo2.2) channels more effectively than Slick (Slo2.1) channels [4]. | Slick and Slack channels expressed in Xenopus laevis oocytes [4]. | [4] |
| Apoptosis Induction | Induces Bcl-2-insensitive apoptosis via caspase-3 activation in HL-60 leukemia cells [5]. | Human promyelocytic leukemia (HL-60) cell line [5]. | [5] |
For researchers looking to replicate or build upon these findings, the key methodologies from the cited studies are outlined below.
The "activation trap" mechanism of clofilium and its downstream apoptotic effects can be visualized through the following pathways.
Clofilium's channel blockade and apoptotic induction pathways.
A summary of the primary experimental models and key measurements used to study clofilium.
The multifaceted actions of clofilium make it a valuable tool for basic research and a potential lead compound for therapeutics. Its ability to inhibit a range of potassium channels, including the neuronal Slack and Slick channels, suggests potential for repurposing in neurological conditions [4]. Furthermore, its capacity to induce apoptosis in cancer cells independent of Bcl-2 highlights a promising mechanism for overcoming drug resistance in oncology [5].
As a Class III antiarrhythmic drug, clofilium's primary mechanism is the blockade of potassium channels in the heart [1] [2].
The diagram below illustrates how clofilium tosylate affects the cardiac action potential and its core mechanism.
Clofilium's core antiarrhythmic mechanism involves potassium channel blockade leading to suppressed arrhythmias.
The table below summarizes key preclinical pharmacokinetic and potency data for clofilium.
| Parameter | Species | Value | Comments | Source |
|---|---|---|---|---|
| Plasma Half-Life | Rat / Dog | 2.5–3 hours | After 5 mg/kg i.v. administration | [1] |
| Biological Half-Life | Rat | 5 days | Persistence in the heart tissue | [1] |
| Biological Half-Life | Dog | 14 days | Persistence in the heart tissue | [1] |
| LD50 (Intravenous) | Mouse | 20 mg/kg | Behavioral effects observed | [1] |
| LD50 (Intravenous) | Rat | 33 mg/kg | Behavioral effects observed | [1] |
| Toxic Dose (TDLo) | Human | 300 μg/kg | Can cause cardiac arrhythmias | [1] |
| Routes of Elimination | Rat/Dog | 10% in urine, 55% in feces | Within 72 hours of i.v. dose | [1] |
Beyond its original antiarrhythmic purpose, this compound has shown promise in preclinical research for other conditions.
Clofilium rescues disease phenotypes in mitochondrial POLG disorder models.
For researchers, the methodologies from key studies provide a template for investigating clofilium.
Protocol 1: Electrophysiology in Ventricular Myocytes This protocol is used to study the drug's effect on ionic and gating currents [3].
Protocol 2: In Vivo Rescue in Zebrafish POLG Model This protocol tests the efficacy of clofilium in a whole vertebrate organism [5] [6].
polg or polg2 mutant zebrafish embryos/larvae.The investigation of this compound is a compelling example of how understanding a drug's fundamental mechanism can unlock potential applications across diverse therapeutic areas, from cardiology to mitochondrial medicine and oncology.
The following table summarizes the key findings on how Clofilium tosylate treatment affects HL-60 cells:
| Parameter Measured | Experimental Detail | Result / Outcome |
|---|---|---|
| Cell Viability & Proliferation | Treated with 0-20 μM Clofilium for 24, 48, 72 hours [1] [2] | Concentration- and time-dependent inhibition of viability and proliferation [1] [2]. |
| IC50 Values | 24 hours: ~6.3 μM; 48 hours: ~3.4 μM; 72 hours: ~2.4 μM [3] | Increasing potency with longer exposure time [3]. |
| Apoptotic Cell Population | Treated with 10 μM Clofilium; stained with Annexin V-FITC/PI [1] | Annexin V+/PI- population: <2% at 0h, 20% at 4h, 29% at 16h [1]. |
| Caspase-3 Activity | Treated with 10 μM Clofilium for 2-3 hours [1] | ~10-fold increase in activity compared to untreated control [1]. |
| Protein Cleavage (Western Blot) | Treated with 10 μM Clofilium [1] [2] | Proteolytic cleavage of procaspase-3 to active p17 fragment; subsequent cleavage of PARP [1] [2]. |
| Bcl-2 & Bax Protein Levels | Treated with 10 μM Clofilium [1] [2] | No significant change in the expression levels of Bcl-2 or Bax proteins [1] [2]. |
| Experiment | Detailed Protocol Summary |
|---|---|
| Cell Viability (MTT Assay) | HL-60 cells were seeded and treated with various concentrations of this compound (e.g., 0-20 μM) for different durations. After treatment, MTT reagent was added to the cells and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability [1] [4]. |
| Apoptosis Detection (Flow Cytometry) | Cells treated with Clofilium were collected and stained with a solution containing Annexin V conjugated to FITC and Propidium Iodide (PI). The cell suspension was then analyzed using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [1]. |
| Caspase-3 Activity Assay | Cell lysates from treated and control HL-60 cells were incubated with a caspase-3-specific substrate. The cleavage of the substrate by active caspase-3 enzyme releases a fluorescent signal, which was measured using a fluorometer. The activity was calculated relative to the untreated control cells [1]. |
| Western Blot Analysis | Treated and control cells were lysed, and their total proteins were separated by gel electrophoresis and transferred to a membrane. The membrane was then incubated with specific primary antibodies against proteins like procaspase-3, the cleaved p17 fragment of caspase-3, PARP, Bcl-2, and Bax. After incubation with a secondary antibody, the protein bands were visualized to detect presence and cleavage [1] [2]. |
The experimental data suggests that this compound triggers apoptosis via a specific mitochondrial pathway that bypasses the classic regulation by Bcl-2. The following diagram illustrates this mechanism:
The core finding is that this compound induces apoptosis via Bcl-2-insensitive activation of caspase-3 [1]. This mechanism bypasses the typical regulatory role of the Bcl-2 protein family, leading directly to the execution phase of cell death.
POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear-encoded DNA polymerase gamma (POLG), the sole enzyme responsible for mitochondrial DNA (mtDNA) replication and repair in animal cells. These disorders encompass a spectrum of clinical presentations including Alpers-Huttenlocher syndrome, mitochondrial neurogastrointestinal encephalopathy syndrome (MNGIE), mitochondrial recessive ataxia syndrome (SANDO, SCAE), and autosomal dominant/recessive progressive external ophthalmoplegia (adPEO/arPEO). The pathogenic mechanisms primarily involve mtDNA depletion or accumulation of multiple deletions, leading to impaired oxidative phosphorylation and cellular energy production. Approximately 1% of the general population carries a POLG mutation, indicating a potential disease frequency of approximately 1:10,000 individuals, though cases are often underdiagnosed due to the complexity and variability of clinical presentations [1] [2].
The zebrafish (Danio rerio) has emerged as a particularly valuable model organism for studying POLG-related disorders due to several advantageous characteristics. Zebrafish share approximately 71% genetic similarity with humans, with 82% of human disease-associated genes having zebrafish orthologs. Their external development, optical transparency during embryonic stages, rapid generation time (3 months to sexual maturity), and high reproductive capacity (hundreds of embryos per mating) make them ideal for large-scale therapeutic screening. Additionally, zebrafish embryos can absorb compounds directly from their aquatic environment, facilitating drug testing without invasive procedures. Most importantly, unlike mouse POLG models that often exhibit embryonic lethality, zebrafish POLG mutants remain viable through larval stages, allowing observation of disease progression and therapeutic intervention during development [3] [4].
This compound (CLO), initially developed as a class III anti-arrhythmic agent for its potassium channel-blocking properties, has demonstrated remarkable efficacy in rescuing POLG-related disease phenotypes across multiple zebrafish models. The therapeutic potential of CLO was first identified through large-scale drug screens in yeast and worm POLG models, with subsequent validation in zebrafish demonstrating significant rescue effects at well-tolerated doses [1] [2].
Table 1: Quantitative Rescue Effects of this compound in Zebrafish POLG Models
| Parameter Assessed | Mutant Phenotype | CLO Rescue Effect | Experimental Model |
|---|---|---|---|
| mtDNA levels | Severe depletion | Restored to normal levels | polg mutants [1] |
| Complex I respiratory activity | Significant reduction | Normalized | polg mutants + Ethidium Bromide [1] |
| Cardiac function | Impaired | Efficiently restored | polg morphants and mutants [1] |
| Skeletal muscle parameters | Defective | Restored to normal values | polg mutants [1] |
| Mitochondrial mass | Altered | Normalized | polg mutants [1] |
| Locomotor activity | Decreased | Partially rescued | polg2 mutants [5] |
| Skeletal muscle fiber organization | Significant disorganization | Improved structure | polg2 mutants [5] |
| Development | Slower growth rate | Improved development | polg2 mutants [5] |
The rescue efficacy of CLO extends beyond the catalytic POLG subunit to include models of POLG2 dysfunction, demonstrating its broad applicability across different forms of POLG-related disorders. In a recently developed polg2 mutant line (polg2ia304) featuring a 10-nucleotide deletion with frameshift mutation and premature stop codon, CLO treatment partially rescued mtDNA depletion despite the severe molecular defect. This finding is particularly significant as it suggests CLO may act downstream of the primary genetic lesion or through complementary pathways to ameliorate mitochondrial dysfunction [5].
Table 2: Experimental Parameters for CLO Testing in Zebrafish Models
| Parameter | Specifications | Context |
|---|---|---|
| Drug delivery | Direct administration to fish water | Absorbed through skin and gills [3] |
| Dose determination | Well-tolerated doses established via toxicity screening | Preceded efficacy testing [1] |
| Treatment duration | Variable based on experimental endpoint | Larval to adult stages [1] |
| Mutant lines tested | polg (polgia302), polg2 (polg2ia304) | Multiple genetic backgrounds [1] [5] |
| Combinatorial challenges | Ethidium Bromide co-treatment | Exacerbated mutant phenotypes [1] |
| Rescue assessment timing | Within 3 days post-fertilization to adult stages | Multiple developmental stages [1] |
The dosing strategy for CLO emphasized establishing well-tolerated concentrations that would not induce additional toxicity in already compromised mutants. Preliminary toxicity screening established the maximum tolerated dose before proceeding to efficacy testing. The treatment protocol typically involved immersing zebrafish in CLO-containing water, with the compound being absorbed through the skin and gills. This non-invasive administration route is particularly advantageous for chronic treatment studies and allows for precise control of drug concentration in the aqueous environment [1] [3].
The establishment of reliable zebrafish POLG models has employed multiple genetic strategies, each with distinct advantages for modeling different aspects of POLG-related disorders:
Morpholino-Mediated Knockdown: Antisense morpholino (MO) oligomers were designed to target the ATG region and exon4-intron4 boundary of the immature polg transcript. Embryos at the 1-cell stage were microinjected with 5 nL of solution containing 2 μg/μL MO in 1× Danieau buffer supplemented with 1% phenol red. Morphants were raised in fish water with 0.003% PTU to prevent pigmentation and analyzed within 3 days post-fertilization (dpf). Knockdown efficiency was validated by quantitative RT-PCR and agarose gel electrophoresis with signal quantification [2].
CRISPR/Cas9 Mutagenesis: Stable mutant lines (polgia302 and polg2ia304) were generated using CRISPR/Cas9 technology. Single guide RNAs (sgRNAs) were designed using CHOPCHOP software to target specific exons (exon 2 for polg, exon 4 for polg2). One-cell stage embryos were injected with 2 nL of solution containing 280 ng/μL Cas9 protein and 68 ng/μL sgRNA, with phenol red as an injection marker. Founders (F0) were raised to adulthood and screened for germline transmission. Heterozygous mutants were outcrossed four times before incrossing to obtain homozygous mutants (F5 generation) [2] [5].
Genotyping Protocols: Mutant lines were genotyped using PCR amplification across the target region followed by agarose gel electrophoresis. The polgia302 line carries a 16-nucleotide deletion, while polg2ia304 has a 10-nucleotide deletion, both detectable through size fractionation on ethidium bromide-stained 3% agarose low EEO gels [2] [5].
The phenotypic characterization of POLG zebrafish models encompassed comprehensive morphological, functional, and molecular assessments:
Mitochondrial DNA Quantification: mtDNA levels were assessed using quantitative PCR methods comparing mitochondrial to nuclear DNA ratios, with significant depletion documented in both polg and polg2 mutants [1] [5].
Respiration Assays: Mitochondrial respiratory function was evaluated by measuring Complex I activity and overall oxygen consumption rates in vivo, leveraging the transparency of zebrafish embryos and available fluorescent biosensors [1] [3].
Histological Analysis: Tissues from high-energy demanding organs (skeletal muscle, heart, liver) were examined using standard histological techniques, revealing significant disorganization of skeletal muscle fibers in mutants [5].
Locomotor Assays: Larval motility was quantified using automated tracking systems, demonstrating significantly decreased movement in mutants that was partially rescued by CLO treatment [5].
Retrograde Signaling Assessment: Transgenic reporter lines (Tg(6xCRE:EGFP) for CREB signaling and Tg(4xHRE-TATA:EGFP) for Hypoxia signaling) were used to visualize and quantify mitochondria-to-nucleus communication [1] [2].
The following diagram illustrates the comprehensive experimental workflow for generating and validating zebrafish POLG models and testing CLO efficacy:
Experimental workflow for zebrafish POLG modeling and CLO therapeutic testing.
A key mechanistic insight from zebrafish POLG models is the disruption of mitochondria-to-nucleus retrograde signaling, an essential communication pathway that conveys mitochondrial status to the nuclear genome. In POLG-deficient zebrafish, two particularly affected pathways are the CREB (cAMP response element-binding protein) and Hypoxia (Hif) signaling cascades. The CREB pathway, normally involved in cellular adaptation to energy status, shows perturbed activation in polg mutants, while the Hypoxia pathway demonstrates aberrant regulation despite normal oxygen conditions. These findings suggest that the pathological consequences of POLG mutations extend beyond bioenergetic deficits to include fundamental disruptions in cellular communication networks [1] [2].
The following diagram illustrates the molecular mechanisms of POLG dysfunction and CLO action:
Molecular mechanisms of POLG dysfunction and CLO therapeutic action.
While the precise molecular mechanism by which CLO rescues POLG-related phenotypes remains an active area of investigation, several hypotheses have emerged from the zebrafish studies. As a quaternary ammonium compound, CLO's positively charged clofilium moiety may facilitate its accumulation in the negatively charged mitochondrial matrix, where it could interact with mitochondrial membranes or proteins. Although CLO is classified as a Class III anti-arrhythmic agent due to its potassium channel-blocking properties in the heart, its rescue effects in zebrafish POLG models appear to involve mechanisms beyond simple channel blockade [5].
The therapeutic action of CLO may involve stabilization of mitochondrial membranes, enhancement of mitochondrial biogenesis, or modulation of retrograde signaling pathways. The demonstration that CLO can partially rescue mtDNA depletion even in POLG2 mutants suggests it might act through pathways parallel to or downstream of the mtDNA replication machinery. Alternatively, CLO might activate compensatory mechanisms that bypass the need for fully functional POLG complexes, such as stimulating alternative mtDNA maintenance pathways or reducing mtDNA turnover. The consistent observation of improved mitochondrial network organization and dynamics in CLO-treated mutants further supports a fundamental role in promoting mitochondrial health beyond direct effects on DNA replication [1] [5].
The comprehensive characterization of zebrafish POLG models has established them as highly valuable preclinical platforms for investigating disease mechanisms and screening therapeutic compounds. The demonstrated efficacy of this compound in rescuing a broad spectrum of pathological features across different POLG and POLG2 mutant lines highlights its potential as a promising therapeutic candidate for further development. The zebrafish system offers unique advantages for whole-organism drug screening, allowing simultaneous assessment of compound efficacy, toxicity, and tissue-specific effects in a complex vertebrate system.
Future research directions should focus on elucidating the precise molecular mechanisms underlying CLO's beneficial effects, optimizing dosing regimens for maximal therapeutic benefit, and exploring potential synergies with other therapeutic approaches. Additionally, the zebrafish models provide an ideal system for investigating genotype-phenotype correlations in POLG-related disorders and identifying biomarkers for treatment response. As these efforts progress, zebrafish will continue to play a crucial role in bridging the gap between basic mechanistic studies and clinical applications for these devastating mitochondrial diseases.
| Aspect | Experimental Findings | Source / Context |
|---|---|---|
| Cell Viability (HL-60 cells) | IC50: 6.3 µM (24h), 3.4 µM (48h), 2.4 µM (72h) | MTT assay, dose/time-dependent decrease [1] [2] |
| Caspase-3 Activation | Proteolytic cleavage of procaspase-3 (p34) to active form (p17) observed within 2 hours of 10 µM treatment | Western Blot analysis [1] [2] |
| PARP Cleavage | Cleavage of substrate PARP followed caspase-3 activation at 2 hours post 10 mM treatment | Western Blot analysis, marker of apoptosis execution [1] |
| Bcl-2 & Bax Expression | No significant change in protein expression levels of Bcl-2 or Bax after treatment | Western Blot analysis, key evidence for Bcl-2-insensitivity [1] [2] |
| ERG Channel Blockade | IC50: 2 nM (binding), 50 nM (functional inhibition in HEK293 cells) | Displacement and patch-clamp assays [2] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the seminal study.
The following diagram illustrates the key mechanistic steps through which this compound is understood to induce apoptosis independently of the Bcl-2 switch.
The diagram shows the defined pathway where Clofilium's primary action of potassium channel blockade triggers an upstream signal, leading directly to caspase-3 activation and apoptosis, without involvement from Bcl-2/Bax proteins [1].
The following table summarizes the quantitative data on the inhibition of HL-60 cell viability by this compound, which exhibits a clear time-dependent effect [1].
| Incubation Duration | IC₅₀ Value |
|---|---|
| 24 hours | 6.3 μM [1] |
| 48 hours | 3.4 μM [1] |
| 72 hours | 2.4 μM [1] |
The data in the table above was generated using the following methodology, which you can use as a reference for your own experimental design.
The relationship between this compound treatment and the key events in HL-60 cell apoptosis can be visualized as follows:
Clofilium induces apoptosis via caspase-3 activation, independent of Bcl-2.
The data indicates that this compound is a potent anti-leukemic agent against HL-60 cells. The decreasing IC₅₀ over time suggests that longer exposure enhances its cytotoxic effect. The defined mechanism involving caspase-3 activation provides a clear biomarker (e.g., cleaved PARP) for confirming compound activity in your experiments.
| Study Aspect | Key Findings |
|---|---|
| HTS & Candidate Drugs | High-throughput screening of approved drugs identified Pazopanib (broad TKI) and Clofilium tosylate (K+ channel blocker) as SMARCB1-dependent candidates [1]. |
| Pazopanib Targets | Primary targets in RTs were identified as PDGFRα/β and FGFR2, the most highly expressed RTKs in primary tumors. Broad RTK inhibition was more effective than individual target inhibition [1]. |
| CfT Mechanism | CfT perturbs protein metabolism and induces endoplasmic reticulum stress. It also inhibits Ca2+ channels, NMDA receptor channels, and Na+, K+-ATPase in neurons [1] [2]. |
| In Vitro Combination | Combination of Pazopanib and CfT synergistically induced apoptosis in RT cells [1]. CfT alone can induce Bcl-2-insensitive apoptosis via caspase-3 activation in other cancer cell lines [3]. |
| In Vivo Efficacy | In mouse models, the Pazopanib/CfT combination reduced tumor growth, matching the efficiency of conventional chemotherapy [1]. |
| Reagent / Parameter | Description / Value |
|---|---|
| Pazopanib | A broad-spectrum inhibitor of receptor tyrosine kinases (RTKs) [1]. |
| This compound (CfT) | Potassium channel (Kv) blocker; also inhibits HVG Ca2+ channels, NMDA receptor channels, and Na+,K+-ATPase [1] [2]. |
| Cell Lines | Malignant Rhabdoid Tumor (MRT) cell models (e.g., G401) [1]. |
| CfT (In Vitro IC50) | ~10 µM for induction of apoptosis in HL-60 cells [3]. |
| In Vivo Dosing | Efficacy demonstrated in mouse xenograft models with combination therapy [1]. |
The experimental workflow for this HTS campaign and subsequent validation involves multiple stages, as visualized below.
This protocol aims to identify compounds that selectively reduce the viability of SMARCB1-deficient malignant rhabdoid tumor (MRT) cells.
This protocol validates the synergistic effect of Pazopanib and this compound (CfT) and measures the induction of apoptosis.
This protocol evaluates the anti-tumor efficacy of the drug combination in a mouse model.
The signaling mechanisms through which Pazopanib and this compound exert their combined effects on MRT cells are summarized in the following pathway diagram.
The high-throughput screening strategy successfully identified Pazopanib and this compound as a promising drug combination for treating malignant rhabdoid tumors. The synergy arises from a multi-targeted attack: Pazopanib broadly inhibits pro-survival receptor tyrosine kinases, while Clofilium induces multiple cellular stresses, including ion channel disruption and ER stress, ultimately leading to caspase-3-mediated apoptosis [1] [2] [3].
The Pazopanib/CfT combination is particularly compelling because it matches the efficacy of conventional chemotherapy in preclinical models [1], offering a potential new therapeutic strategy for a childhood cancer with a poor prognosis.
Malignant Rhabdoid Tumors (MRTs) are highly aggressive pediatric cancers characterized by inactivation of the SMARCB1 gene and associated with poor prognosis despite intensive treatment approaches. The urgent need for effective therapeutic strategies has driven the exploration of targeted drug combinations that can address the unique molecular dependencies of these tumors. Through high-throughput drug screening approaches, researchers have identified two promising compounds—pazopanib, a multi-targeted tyrosine kinase inhibitor, and clofilium tosylate (CfT), a potassium channel inhibitor—that demonstrate significant SMARCB1-dependent anti-tumor activity when used in combination [1].
The molecular rationale for this combination therapy stems from the complementary mechanisms of action of these two agents. Pazopanib exerts its effects primarily through broad inhibition of tyrosine kinase receptors, specifically targeting PDGFRα/β and FGFR2, which are highly expressed in primary MRTs [1] [2]. CfT, meanwhile, perturbs protein metabolism and endoplasmic reticulum stress, creating cellular conditions that enhance the apoptotic effects of pazopanib [1]. This synergistic relationship resulted in significant reduction of tumor growth in vivo that matched the efficiency of conventional chemotherapy in preclinical models, providing strong justification for further investigation of this combination therapy [1] [3].
Cell Lines and Culture Conditions:
Drug Preparation:
Proliferation Assessment:
Apoptosis Analysis:
Table 1: In Vitro Assay Conditions for Combination Therapy Testing
| Experimental Parameter | Specifications | Quality Controls |
|---|---|---|
| Cell Seeding Density | 5,000 cells/well (A204) for proliferation | Consistent confluence at start (~20-30%) |
| Drug Exposure Time | 72 hours for viability, 24-72h for apoptosis | Medium refreshment at 48h for extended assays |
| Concentration Range | 0.1-10 µM for both compounds | Serial dilutions prepared fresh from stocks |
| Combination Ratios | 1:1 molar ratio initially, then varied | Fixed-ratio design for synergy analysis |
| Assay Endpoints | Confluence, MTS reduction, Annexin V/PI | Include vehicle and positive controls |
Animal Model Selection:
Drug Formulation for In Vivo Administration:
Monotherapy and Combination Arms:
Treatment Duration and Monitoring:
Table 2: In Vivo Dosing Scheme and Treatment Groups
| Treatment Group | Dosing Route | Dose Level | Frequency | Duration |
|---|---|---|---|---|
| Vehicle Control | Oral gavage + IP injection | Vehicle only | Daily | 3-4 weeks |
| Pazopanib Monotherapy | Oral gavage | 100-200 mg/kg | Daily | 3-4 weeks |
| This compound Monotherapy | IP injection | 5-20 mg/kg | Daily | 3-4 weeks |
| Combination Therapy | Oral gavage + IP injection | Full doses of both | Daily | 3-4 weeks |
| Chemotherapy Control | IV or IP | Protocol-dependent | Protocol-dependent | 3-4 weeks |
The following diagram illustrates the complete experimental workflow from in vitro screening to in vivo validation of the pazopanib and this compound combination therapy:
The molecular mechanisms underlying the synergistic activity of pazopanib and this compound involve complementary pathways that collectively induce apoptosis in rhabdoid tumor cells:
Data Collection Parameters:
Statistical Analysis Methods:
Tissue Collection and Processing:
Molecular Endpoint Analysis:
Table 3: Key Efficacy Findings from Preclinical Studies
| Experimental Endpoint | Pazopanib Monotherapy | This compound Monotherapy | Combination Therapy | Conventional Chemotherapy |
|---|---|---|---|---|
| Tumor Growth Inhibition | Significant reduction | Moderate reduction | Enhanced reduction | Comparable to combination |
| Apoptotic Induction | Moderate increase | Moderate increase | Significant synergistic increase | Protocol-dependent |
| Mechanistic Validation | PDGFRα/β and FGFR2 inhibition | ER stress induction | Combined pathway disruption | DNA damage response |
| Therapeutic Window | Acceptable | Acceptable at optimized doses | Favorable compared to chemo | Often limited |
Pazopanib Pharmacokinetic Considerations:
Toxicity Monitoring Parameters:
Dosing Schedule Refinement:
Biomarker-Driven Adjustments:
The combination of pazopanib and this compound represents a promising targeted therapeutic approach for malignant rhabdoid tumors based on strong preclinical evidence. The synergistic activity observed in vitro and in vivo, coupled with acceptable safety profiles, provides compelling rationale for further clinical development of this combination strategy. Researchers should consider implementing the detailed protocols outlined in these application notes while remaining attentive to the pharmacokinetic complexities of pazopanib and the mechanistic nuances of this unique drug combination.
The comprehensive dataset generated through these standardized protocols will facilitate translation into clinical trials and potentially address the significant unmet need in rhabdoid tumor treatment. Future directions should include biomarker validation and exploration of this combination in other SMARCB1-deficient malignancies.
POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear-encoded gene for DNA polymerase gamma (POLG), the sole replicase for mitochondrial DNA (mtDNA). These disorders are characterized by mtDNA depletion or the accumulation of multiple mtDNA deletions, leading to multisystem manifestations including severe encephalopathy, intractable epilepsy, liver failure, cardiomyopathy, and progressive external ophthalmoplegia. With an estimated carrier frequency of 1% in the general population, POLG-related disorders potentially affect approximately 1 in 10,000 individuals, making them among the most common mitochondrial diseases. Despite this prevalence, effective treatments remain elusive, with current management limited to symptomatic support and palliative care [1] [2].
The pathophysiological complexity of POLG disorders stems from the essential role of the POLG holoenzyme, composed of a catalytic subunit (POLG) and a dimeric accessory subunit (POLG2), in mtDNA replication and repair. Pathogenic mutations disrupt the fidelity and processivity of mtDNA replication, resulting in quantitative and qualitative mtDNA abnormalities that ultimately compromise cellular energy production, particularly in high-demand tissues. The clinical spectrum encompasses several recognized syndromes including Alpers-Huttenlocher syndrome (one of the most severe forms), childhood myocerebrohepatopathy spectrum, myoclonic epilepsy myopathy sensory ataxia, ataxia neuropathy spectrum, and progressive external ophthalmoplegia [2] [3].
Recent advances in disease modeling using various organisms have provided crucial insights into the molecular mechanisms underlying POLG pathology and enabled the screening of potential therapeutic compounds. Among these, clofilium tosylate (CLO) has emerged as a promising candidate, demonstrating rescue capabilities across multiple model systems from yeast to zebrafish. This document provides comprehensive application notes and detailed experimental protocols for investigating CLO-mediated rescue of mtDNA depletion, aimed at facilitating therapeutic development for these currently untreatable disorders [1] [4].
This compound (CLO) is a quaternary ammonium compound classified as a Class III anti-arrhythmic agent due to its potassium channel-blocking properties. The compound's chemical name is 4-(4-chlorophenyl)butyl-diethyl-heptylazanium 4-methylbenzenesulfonate, with a molecular formula of C~28~H~42~ClNO~3~S and a molecular weight of 508.15 g/mol. CLO possesses distinct structural features that contribute to its pharmacological activity: a positively charged quaternary ammonium group that facilitates insertion into potassium channels, a hydrophobic hydrocarbon tail that promotes membrane association, and a chlorophenyl moiety that may influence specific molecular interactions [5] [6].
The compound exhibits high solubility in dimethyl sulfoxide (DMSO), which serves as the recommended solvent for stock solution preparation, while having limited solubility in aqueous buffers. This property necessitates specific formulation considerations for experimental and potential therapeutic applications. The tosylate counterion enhances the compound's stability and solubility profile compared to other salt forms. When preparing CLO solutions, researchers should note that the compound remains stable for at least 6 months when stored at -20°C as a concentrated stock in DMSO, protected from light and moisture [7] [6].
The primary molecular mechanism of CLO involves blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (I~Kr~), which prolongs the cardiac action potential and increases refractory period. However, emerging evidence suggests that its mitochondrial rescue properties may operate through distinct pathways that are independent of its electrophysiological effects. The positively charged ammonium group in CLO facilitates its accumulation within the negatively charged mitochondrial matrix, where it may influence mtDNA stability through several proposed mechanisms including modulation of mitochondrial membrane potential, enhancement of nucleotide availability, or interaction with mitochondrial nucleoid components [5] [8].
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Specification | Experimental Relevance |
|---|---|---|
| Chemical class | Quaternary ammonium compound | Determines solubility and formulation requirements |
| Primary mechanism | Potassium channel blockade (Class III anti-arrhythmic) | Caution in cardiac function assessments |
| Molecular weight | 508.15 g/mol | Important for molar concentration calculations |
| Solubility | High in DMSO (>50 mM), limited in aqueous buffers | DMSO recommended for stock solutions |
| Storage conditions | -20°C, protected from light | Maintains stability for at least 6 months |
| Working concentration | 0.1-1.0 μM (zebrafish); 0.5-5.0 μM (mammalian cells) | Species and context-dependent efficacy |
Zebrafish (Danio rerio) have emerged as particularly valuable models for studying POLG-related disorders due to their high genetic conservation with humans (70% identity and 79% similarity for Polg protein) and the ability to recapitulate key disease phenotypes at the whole-organism level. Several zebrafish mutant lines have been developed using different genetic engineering approaches. The polg~ia302~ line was generated using CRISPR/Cas9-mediated genome editing, resulting in a 16-nucleotide deletion in exon 2 of the polg gene. This mutation produces severe, larval-lethal phenotypes characterized by significant mtDNA depletion, growth retardation, and functional impairments in high-energy demanding tissues [1].
For studies requiring longer viability, the polg~sa9574~ line bears a hypomorphic nonlethal point mutation that allows investigation of POLG-related phenotypes at both larval and adult stages. This model exhibits cardiac abnormalities, skeletal muscle defects, hepatic and gonadal dysfunction, and disrupted mitochondrial retrograde signaling. More recently, a polg2~ia304~ mutant line was developed with a 10-nucleotide deletion in exon 4 of the accessory subunit gene, creating a frameshift mutation and premature stop codon. This model represents the first zebrafish polg2 mutant and shows slower development, decreased viability with death before juvenile stage, mitochondrial network alterations, reduced respiration, and skeletal muscle disorganization [5].
These zebrafish models demonstrate remarkable phenotypic fidelity to human POLG disorders, including tissue-specific manifestations that mirror the clinical spectrum. Their optical transparency during early development enables real-time visualization of organ development and function, while their small size and external fertilization facilitate drug screening applications. For all zebrafish studies, proper husbandry conditions must be maintained at 28.5°C with a 12:12 light-dark cycle, and embryos should be raised in fish water with 0.003% PTU (N-phenylthiourea) to prevent pigmentation when visualization is required [1] [5].
Yeast (Saccharomyces cerevisiae) models with mutations in the MIP1 gene (the yeast homolog of POLG) provide a well-established system for studying mtDNA instability. Mutant cells produce "petite" colonies, with the frequency of petite formation serving as a direct indicator of mtDNA instability. Yeast models have been fundamental in identifying mitochondria-to-nucleus retrograde signaling pathways and were instrumental in the initial discovery of CLO's rescue capabilities. The roundworm (Caenorhabditis elegans) with mutations in the polg-1 gene has also proven valuable for studying Polg deficiency and mtDNA depletion, offering advantages in rapid generation time and genetic manipulability [1].
Mammalian cell models, particularly patient-derived fibroblasts harboring POLG mutations, provide a directly relevant human system for validating therapeutic candidates. These cells typically exhibit mtDNA depletion, respiratory chain deficiencies, and altered mitochondrial morphology. Additionally, induced pluripotent stem cell (iPSC)-derived neural and hepatic lineages from POLG patients have recently enabled tissue-specific investigations of pathophysiology and drug responses. While mouse models exist, their utility is often limited by embryonic lethality of complete Polg knockout, though tissue-specific and hypomorphic mutants have provided valuable insights [2] [9].
Stock solution preparation: Dissolve this compound powder in molecular biology-grade DMSO to prepare a 50 mM stock solution. Vortex thoroughly until completely dissolved and aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C protected from light with guaranteed stability for at least six months.
Working solution preparation: Dilute the stock solution in embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl~2~, 0.33 mM MgSO~4~) to achieve the desired final concentration, typically ranging from 0.1 μM to 1.0 μM for rescue experiments. Maintain DMSO concentration at or below 0.1% in all treatment groups, including vehicle controls, to eliminate solvent toxicity effects.
Dose-response calibration: Prior to full-scale experiments, conduct a toxicity assessment across a concentration range (0.05 μM to 5.0 μM) to determine the maximum tolerated dose in your specific zebrafish line. The optimal rescue dose typically falls between 0.2 μM and 0.5 μM for most polg mutant lines, but model-specific optimization is essential [1].
Treatment initiation: For severe, early-onset models like polg~ia302~ mutants, begin treatment at 24 hours post-fertilization (hpf) when major organ systems have begun development. For hypomorphic or adult-viable models like polg~sa9574~, treatment can be initiated at later developmental stages depending on the phenotypic manifestation timeline.
Exposure methodology: Place groups of 10-15 embryos/ larvae in 6-well plates with 5 mL of CLO working solution per well. Maintain control groups in embryo medium with equivalent DMSO concentration (vehicle control) and in untreated embryo medium (wild-type baseline). Refresh treatment solutions daily to ensure consistent drug exposure and account for potential degradation.
Treatment duration: Standard rescue experiments continue for 3-5 days, with morphological and functional assessments conducted at specific timepoints. For investigation of long-term effects in viable mutants, treatment may extend through juvenile stages with appropriate adjustment of dosing and delivery methods [1] [5].
Table 2: Experimental Timeline for Zebrafish Rescue Studies
| Developmental Stage | Key Assessments | Expected Rescue Outcomes |
|---|---|---|
| 2 dpf | MtDNA copy number (qPCR), Mitochondrial mass (imaging) | Restoration of mtDNA levels toward wild-type |
| 3 dpf | Cardiac function (heart rate, fractional shortening), Locomotor activity | Improvement in heart rate, contractility, and spontaneous movement |
| 4-5 dpf | Complex I activity (enzymatic assay), Mitochondrial membrane potential (TMRE staining) | Normalization of respiratory chain function |
| 7 dpf onwards | Histological analysis (muscle organization, liver structure), Survival monitoring | Improved tissue architecture and extended lifespan |
Patient-derived fibroblasts harboring POLG mutations represent the most clinically relevant in vitro system for CLO rescue studies. Culture cells in standard Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 mM sodium pyruvate at 37°C in a 5% CO~2~ humidified atmosphere. For treatment, prepare CLO working concentrations in complete medium from DMSO stock solutions, ensuring final DMSO concentration does not exceed 0.1%.
Plate cells at appropriate densities (typically 5 × 10^4^ cells/cm²) and allow attachment for 24 hours before initiating treatment. Refresh CLO-containing medium every 48 hours to maintain consistent exposure throughout the experiment. Include appropriate controls: untreated wild-type cells, untreated mutant cells, and mutant cells treated with vehicle (0.1% DMSO) only. The optimal CLO concentration for fibroblast rescue typically ranges from 0.5 μM to 2.0 μM, though dose-response characterization should be performed for each specific cell line [7] [6].
MtDNA copy number quantification: Harvest 1 × 10^6^ cells after 7-10 days of treatment for DNA extraction using standard phenol-chloroform protocols or commercial kits. Perform quantitative real-time PCR using primers specific for mitochondrial genes (e.g., MT-ND1, MT-CO1) and nuclear reference genes (e.g., B2M, HBB). Calculate mtDNA copy number using the ΔΔCt method normalized to nuclear DNA content.
Oxidative phosphorylation assessment: Measure oxygen consumption rates (OCR) using a Seahorse XF Analyzer or similar instrument. Perform mitochondrial stress tests with sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (complex I and III inhibitors) to assess basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity.
Biochemical assays: Analyze Complex I activity spectrophotometrically by monitoring NADH oxidation at 340 nm in isolated mitochondria or digitonin-permeabilized cells. Prepare samples in mitochondrial isolation buffer (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl~2~, 1 mM EDTA, 1 mM EGTA, pH 7.4) and initiate reactions with 100 μM NADH with or without 2 μM rotenone for specific activity calculation [1] [2].
Comprehensive assessment of CLO-mediated rescue requires multiparametric evaluation across molecular, biochemical, and functional endpoints. In zebrafish polg mutant models, treatment with 0.5 μM CLO typically restores mtDNA copy number to 85-95% of wild-type levels compared to 30-40% in untreated mutants. This molecular rescue correlates with functional improvements, including normalization of cardiac output (ejection fraction increasing from 45% to 68% in severe mutants), restoration of Complex I activity to 80-90% of wild-type levels, and significant enhancement of locomotor activity in larval swimming assays [1].
In mammalian cell models, CLO treatment at 1-2 μM for 7-10 days typically increases mtDNA copy number by 1.5 to 2.5-fold in POLG-deficient fibroblasts, with concomitant improvements in basal respiration rates and ATP production. The temporal dynamics of rescue indicate that mtDNA repopulation begins within 3-4 days of treatment initiation but requires 7-10 days to reach maximal effect, suggesting that the compound facilitates de novo mtDNA synthesis rather than simply stabilizing existing molecules. Importantly, CLO efficacy has been demonstrated across diverse POLG mutations, including variants associated with different clinical syndromes [7] [6].
Table 3: Quantitative Rescue Effects of this compound Across Model Systems
| Parameter | Zebrafish Models | Mammalian Cell Models | Assessment Method |
|---|---|---|---|
| MtDNA copy number | 85-95% restoration | 1.5-2.5-fold increase | qPCR (mito/nuclear ratio) |
| Complex I activity | 80-90% of wild-type | 70-85% of wild-type | Spectrophotometric assay |
| Mitochondrial respiration | Improved basal and maximal OCR | 40-60% increase in basal OCR | Seahorse XF Analyzer |
| Functional recovery | Cardiac output: 45% → 68% Locomotor: 2.5-fold increase | ATP production: 1.8-fold increase | Echocardiography, movement tracking | | Tissue architecture | Muscle fiber organization improved | Mitochondrial network integrity restored | Histology, confocal microscopy |
Robust experimental design requires appropriate normalization strategies to account for biological variability. For mtDNA quantification, always normalize to nuclear DNA content using a validated single-copy reference gene. For respiratory complex activities, express data as ratios to citrate synthase activity (a marker of mitochondrial mass) to distinguish specific defects from general mitochondrial loss. Functional parameters in zebrafish should be normalized to developmental stage using standard morphological criteria rather than strict chronological age, as polg mutants often exhibit developmental delay.
Statistical analysis should include appropriate tests for multiple comparisons with post-hoc corrections when comparing multiple treatment groups. For time-course experiments, use repeated measures ANOVA or mixed-effects models to account for correlations between sequential measurements. Power calculations based on preliminary data suggest that group sizes of 15-20 zebrafish embryos or 4-6 independent cell culture experiments typically provide sufficient power (β = 0.8) to detect rescue effects at α = 0.05 significance level, given the moderate to large effect sizes observed with CLO treatment [1] [5].
While the precise molecular mechanism underlying CLO-mediated rescue of mtDNA depletion remains under investigation, several compelling hypotheses have emerged from experimental data. The primary mechanism appears to involve enhancement of mitochondrial nucleotide availability through either improved import or salvage pathways, thereby bypassing the replication impairment caused by mutant Polg. This hypothesis is supported by observations in yeast models where increasing dNTP pools through genetic or pharmacological approaches similarly rescues mtDNA instability, and by findings that deoxyribonucleoside supplementation can partially compensate for POLG defects [2] [8].
Additional proposed mechanisms include stabilization of the replication machinery through direct interaction with mitochondrial nucleoid components, modulation of mitochondrial membrane potential that facilitates nucleotide import, and activation of mitochondrial biogenesis pathways. Notably, CLO treatment in zebrafish polg models restores perturbed mitochondria-to-nucleus retrograde signaling, particularly affecting CREB and hypoxia pathways, suggesting that its benefits may extend beyond direct effects on replication to encompass broader transcriptional regulation. The diagram below illustrates the current understanding of CLO's multifaceted mechanisms of action:
Diagram 1: Proposed mechanistic pathways for this compound-mediated rescue of mtDNA depletion, illustrating direct mitochondrial effects, downstream consequences, and functional outcomes
The promising preclinical data supporting CLO's efficacy across multiple model systems positions it as a viable candidate for therapeutic development for POLG-related disorders. However, several challenges must be addressed in translational efforts. As a quaternary ammonium compound, CLO may have limited blood-brain barrier penetration, potentially restricting its efficacy for neurological manifestations, which represent a core feature of many POLG disorders. Formulation strategies such as nanoparticle encapsulation or prodrug approaches may enhance CNS delivery [7] [6].
Additionally, the cardiac electrophysiological effects of CLO (prolonged action potential duration) that underlie its original classification as an anti-arrhythmic warrant careful monitoring in potential clinical applications, particularly in patients with pre-existing conduction abnormalities. However, it is noteworthy that the rescue concentrations effective in preclinical models (0.1-1.0 μM) are substantially lower than those required for potassium channel blockade in cardiac tissue (typically >1 μM), suggesting a potential therapeutic window. Further medicinal chemistry optimization may yield analogs with improved selectivity for mitochondrial rescue over cardiac channels [5] [6].
The demonstrated efficacy in POLG2-related disease models indicates that CLO's therapeutic potential may extend beyond POLG mutations to include defects in the accessory subunit, broadening its applicability within the spectrum of mtDNA maintenance disorders. Combined with emerging approaches such as nucleoside bypass therapy or mitochondrial augmentation, CLO may eventually form part of multidimensional treatment strategies for these complex disorders [5] [8].
Variable rescue efficacy: If CLO treatment produces inconsistent results between experiments, verify drug solubility and stability by preparing fresh working solutions from properly stored aliquots. Check embryo medium pH and osmolality, as variations can affect drug uptake. Ensure consistent developmental staging at treatment initiation, as phenotypic severity can vary even within genetically identical cohorts.
Toxicity at effective doses: If desired rescue concentrations cause toxicity (manifested as pericardial edema, reduced circulation, or increased mortality), implement dose fractionation with twice-daily administration of half-concentrations or consider gradual dose escalation over 2-3 days to allow acclimation. Verify that DMSO concentration does not exceed 0.1% in all treatment groups.
Incomplete phenotypic rescue: While CLO robustly restores mtDNA copy number and respiratory function, some structural abnormalities (particularly in advanced disease stages) may show only partial improvement. Consider earlier treatment initiation or combination approaches with complementary agents such as antioxidants (N-acetylcysteine) or mitochondrial biogenesis activators [1] [5].
Endpoint-specific timing: Align assessment timelines with the kinetic recovery of different parameters—mtDNA repopulation typically precedes functional improvements by 24-48 hours. For maximal rescue effects on cardiac function, continue treatment for at least 72 hours after initial molecular improvements are detected.
Genotype validation: Regularly confirm mutant genotypes throughout experiments, particularly in zebrafish models where phenotypic variability can occur. For cell models, periodically verify the persistence of POLG mutations and absence of compensatory adaptations during extended culture.
Quality control for mitochondrial assessments: Include internal controls in enzymatic assays using specific inhibitors (e.g., rotenone for Complex I) to ensure measured activities represent mitochondrial-specific processes rather than contaminating cellular activities [1] [2].
This compound represents a promising therapeutic candidate for POLG-related disorders, demonstrating consistent rescue of mtDNA depletion across diverse model systems from yeast to zebrafish to human cells. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating CLO-mediated rescue effects and elucidating its mechanisms of action. As therapeutic development progresses, key future directions include structure-activity relationship studies to optimize drug-like properties, investigation of combination therapies with complementary mechanisms, and development of delivery strategies that enhance biodistribution to affected tissues, particularly the central nervous system.
The experimental approaches detailed in these application notes not only facilitate preclinical assessment of CLO but also provide a general framework for evaluating potential therapeutics for mitochondrial DNA maintenance disorders more broadly. With continued refinement and application of these protocols, researchers can accelerate the development of effective treatments for these currently incurable conditions, ultimately addressing the profound unmet medical needs of patients with POLG-related disorders.
POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear gene encoding the catalytic subunit of DNA polymerase gamma (POLG), the sole enzyme responsible for mitochondrial DNA (mtDNA) replication and repair. These disorders constitute the most common single-gene cause of inherited mitochondrial disorders and are characterized by mtDNA depletion or the accumulation of multiple mtDNA deletions in affected tissues. The clinical spectrum of POLG-related diseases encompasses a continuum of overlapping phenotypes including Alpers-Huttenlocher syndrome, childhood myocerebrohepatopathy spectrum, myoclonic epilepsy myopathy sensory ataxia, ataxia neuropathy spectrum, and progressive external ophthalmoplegia (PEO). These conditions typically present with multi-organ dysfunction primarily affecting high-energy demanding tissues such as brain, skeletal muscle, liver, and heart, often leading to premature death at a young age. Despite significant advances in understanding the genetic basis of these disorders, effective disease-modifying therapies remain unavailable, with current treatments limited to symptomatic management and supportive care [1] [2] [3].
The emergence of zebrafish (Danio rerio) as a model organism for POLG-related disorders has provided researchers with a powerful vertebrate system for studying disease mechanisms and screening potential therapeutic compounds. Zebrafish offer numerous advantages for mitochondrial disease research, including external development, optical transparency of embryos, high fecundity, and genetic tractability using modern techniques like CRISPR/Cas9. Importantly, the zebrafish Polg protein shows high conservation with its human counterpart, with 70% identity and 79% similarity, while the accessory subunit Polg2 demonstrates 50% identity and 67% similarity to human POLG2. The zebrafish holoenzyme maintains the same stoichiometry as the human polymerase gamma, with a single catalytic polypeptide interacting with two accessory subunits. Unlike mouse POLG models that typically die during embryogenesis, zebrafish POLG mutants can survive to juvenile stages, allowing investigation of disease progression and therapeutic interventions during extended developmental windows [1] [3] [4].
Table 1: Clinical Manifestations of POLG-Related Disorders and Their Zebrafish Model Correlates
| Human Clinical Feature | Zebrafish Model Phenotype | Affected Tissues/Systems |
|---|---|---|
| Encephalopathy/Seizures | Locomotor deficits | Central nervous system |
| Myopathy | Skeletal muscle disorganization, reduced swimming capacity | Skeletal muscle |
| Cardiomyopathy | Cardiac abnormalities, functional heart defects | Heart/cardiovascular system |
| Hepatic dysfunction | Liver abnormalities, altered liver morphology | Liver/hepatobiliary system |
| Growth retardation | Developmental delay, reduced growth rate | Whole organism |
| Reduced lifespan | Premature death (before juvenile stage) | Viability |
This compound (CLO) has emerged as a promising candidate therapeutic compound for POLG-related disorders following successful preclinical testing in multiple model systems. CLO is classified as a Class III anti-arrhythmic agent due to its potassium (K+) channel-blocking properties. The molecule consists of a quaternary ammonium compound with a positively charged clofilium moiety that can insert into potassium channels, thereby blocking potassium exit from cells. This interference impedes repolarization in phase III of the cardiac action potential, leading to increased refractory period and providing anti-arrhythmic effects. Interestingly, independent research has demonstrated that CLO can rescue mitochondrial defects in yeast, worm, and cell-based models of POLG deficiency, suggesting additional mechanisms of action beyond ion channel modulation that are relevant to mitochondrial function [3].
The initial evidence for CLO's efficacy in POLG disorders came from large-scale drug screens conducted in yeast and worm Polg models, where members of collaborative research groups identified its ability to rescue mutant phenotypes. When subsequently tested in fibroblasts derived from human POLG patients, CLO demonstrated effectiveness in increasing mtDNA levels. These promising preliminary results prompted further investigation in zebrafish models, which provide a whole vertebrate organism context for evaluating therapeutic efficacy. In zebrafish Polg and Polg2 mutants, CLO treatment has shown remarkable rescue effects, restoring mtDNA content and Complex I respiratory activity to normal levels, improving cardio-skeletal parameters, and normalizing mitochondrial mass. The ability of CLO to partially rescue phenotypes even in mutants worsened by ethidium bromide treatment further supports its potential therapeutic value for severe cases of POLG-related disorders [1] [3].
The creation of zebrafish models for POLG-related disorders has employed multiple genetic approaches, including antisense morpholino (MO)-mediated knockdown, ENU mutagenesis, and CRISPR/Cas9-based genome editing. For the polg gene, researchers have generated several mutant lines, including polgia302 (bearing a 16-nucleotide deletion in exon 2) and polgsa9574 (carrying a hypomorphic nonlethal point mutation). These lines were established using CRISPR/Cas9 technology with specifically designed single guide RNAs (sgRNAs) targeting conserved regions of the polg gene. The mutagenesis process involves microinjecting one-cell stage embryos with a solution containing Cas9 protein (280 ng/μL) and sgRNA (68 ng/μL), followed by raising the injected embryos (F0) to adulthood and screening for germline transmission through systematic genotyping of F1 progeny. Heterozygous mutants are outcrossed multiple times (typically four generations) before incrossing to obtain homozygous mutant lines, ensuring genetic background consistency [1] [4].
To address the relative paucity of POLG2 models, researchers have also created a stable zebrafish polg2 mutant line (polg2ia304) using similar CRISPR/Cas9 methodology. This line carries a 10-nucleotide deletion in exon 4 of the polg2 gene, resulting in a frameshift mutation and premature stop codon. The design process utilizes the CHOPCHOP software for identifying optimal CRISPR target sequences, with sgRNAs transcribed in vitro using the MEGAshortscript T7 kit. The injection parameters and subsequent breeding strategies mirror those used for polg mutant generation. The resulting polg2 homozygous mutants exhibit slower development, decreased viability compared to wild-type siblings, and death before the juvenile stage, effectively modeling the severe manifestations of human POLG2-related disorders [3] [5].
Table 2: Zebrafish Mutant Lines for Modeling POLG-Related Disorders
| Mutant Line | Genetic Alteration | Generation Method | Key Phenotypes | Survival |
|---|---|---|---|---|
| polgia302 | 16-nucleotide deletion in exon 2 | CRISPR/Cas9 | Severe mtDNA depletion, mitochondrial dysfunction, cardiac and skeletal defects | Larval to juvenile stage |
| polgsa9574 | Point mutation (hypomorphic) | ENU mutagenesis | Milder phenotypes, adult viability | Adult viable |
| polg2ia304 | 10-nucleotide deletion in exon 4 | CRISPR/Cas9 | mtDNA depletion, altered mitochondrial network, reduced respiration, muscle disorganization | Larval stage (pre-juvenile) |
Diagram 1: Workflow for generating and validating zebrafish models of POLG-related disorders. The experimental pipeline begins with model generation using multiple genetic approaches, followed by comprehensive phenotypic characterization and subsequent therapeutic intervention with this compound (CLO).
This compound (CLO) should be prepared as a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM, which can be stored at -20°C for extended periods. For treatment, prepare working solutions by diluting the stock solution in system water to achieve final concentrations typically ranging from 0.1 μM to 10 μM, with an optimal dose of approximately 1 μM for most rescue phenotypes. It is critical to maintain the DMSO concentration below 0.1% in all treatment conditions to avoid solvent toxicity. Include vehicle control groups containing the same concentration of DMSO without CLO, as well as untreated wild-type and mutant controls. Preliminary dose-response studies should be conducted for new experimental setups to establish the optimal concentration that maximizes efficacy while minimizing potential toxicity [1] [3].
For larval-stage treatments, begin CLO exposure at 3 days post-fertilization (dpf) and continue through the desired experimental endpoint, typically up to 7-12 dpf depending on the phenotypes being assessed. Administer CLO by directly adding the working solution to the fish water in Petri dishes or multi-well plates, replenishing with fresh CLO solution daily during medium changes. For adult zebrafish treatments, utilize larger tank systems with appropriate CLO concentration adjustments based on water volume, and continue treatment for designated periods (typically 1-4 weeks). Maintain all experimental groups under standard husbandry conditions (28.5°C, 12:12 light-dark cycle) throughout the treatment period. The experimental design should include multiple biological replicates (typically n≥30 larvae per group) and independent repetition of experiments (≥3 times) to ensure statistical robustness [1] [3].
The assessment of CLO therapeutic efficacy requires comprehensive evaluation of molecular, biochemical, and physiological parameters. For mtDNA content analysis, extract total DNA from pools of 5-10 larvae or specific dissected tissues using phenol-chloroform extraction. Quantify mtDNA levels via quantitative PCR (qPCR) using primers targeting mitochondrial genes (e.g., nd1, cox1) normalized to nuclear genes (e.g., β-actin, 18S rRNA). Express results as the ratio of mtDNA to nDNA compared to control groups. For mitochondrial respiratory function, measure oxygen consumption rates in vivo using Seahorse XF96 Analyzers or similar instrumentation on intact larvae. Assess Complex I-specific activity through enzymatic assays measuring NADH oxidation rates in mitochondrial isolates. Evaluate mitochondrial mass and network dynamics using transgenic lines expressing fluorescent markers targeted to mitochondria (e.g., Tg(Hsa.Cox8a:MLS-EGFP)) followed by confocal microscopy and image analysis [1] [3] [4].
Conduct histological analyses on fixed larvae embedded in paraffin or plastic resin, sectioned at 2-5 μm thickness, and stained with hematoxylin and eosin or tissue-specific stains. Focus examination on high-energy demanding tissues including skeletal muscle, heart, liver, and brain for structural abnormalities. For cardiac function assessment, utilize high-speed video microscopy to capture heartbeats followed by analysis of heart rate, fractional shortening, and cardiac output. Employ locomotor assays to quantify motor function by tracking larval movement in response to light/dark transitions or tactile stimulation using automated tracking systems. Document developmental progression through standardized morphological staging and measurement of standard body length at defined timepoints. For adult fish, include gonadal histology and fertility assessments given the involvement of POLG mutations in human premature menopause and male infertility [1] [3] [4].
Table 3: Key Rescue Effects of this compound in Zebrafish POLG Models
| Parameter Assessed | Method of Analysis | Mutant Phenotype | CLO Rescue Effect |
|---|---|---|---|
| mtDNA content | qPCR (mtDNA/nDNA ratio) | Severe depletion (≤30% of WT) | Restoration to near-normal levels (70-100% of WT) |
| Mitochondrial respiration | Oxygen consumption rate | Significant reduction | Normalization of Complex I activity |
| Mitochondrial mass | Confocal microscopy of fluorescent reporters | Decreased mass | Restoration to normal values |
| Skeletal muscle organization | Histological analysis | Disorganized muscle fibers | Improved muscle structure |
| Cardiac function | High-speed video microscopy | Abnormal contraction, reduced output | Restoration of cardio-skeletal parameters |
| Locomotor activity | Automated movement tracking | Decreased motility | Partial to complete recovery |
Diagram 2: Signaling pathways and physiological systems affected by this compound treatment in zebrafish POLG models. CLO exerts beneficial effects on multiple mitochondrial parameters and restores function in high-energy demanding tissues through modulation of key retrograde signaling pathways.
The development of zebrafish models for POLG-related disorders and the subsequent demonstration of this compound's efficacy represents a significant advancement in the preclinical pipeline for mitochondrial disease therapies. The consistent rescue effects observed across multiple independent studies and different mutant lines (both polg and polg2) provide compelling evidence for CLO's potential as a disease-modifying treatment. The ability of CLO to restore mtDNA content, improve mitochondrial function, and ameliorate pathological phenotypes in high-energy demanding tissues addresses the fundamental biochemical defects in POLG-related disorders. Furthermore, the partial rescue of MDD in polg2 mutants suggests that CLO may have broad applicability across different genetic forms of POLG-related diseases [1] [3] [5].
Several mechanistic questions remain regarding CLO's precise mode of action in mitigating POLG-related defects. While originally characterized as a potassium channel blocker, its beneficial effects on mtDNA maintenance suggest additional mitochondrial targets. Potential mechanisms may include modulation of mitochondrial membrane potential, enhancement of nucleotide availability, or stabilization of the replicase complex. The observed normalization of mitochondria-to-nucleus retrograde signaling (CREB and Hypoxia pathways) in CLO-treated mutants indicates that the drug may act through fundamental cellular signaling networks that communicate mitochondrial status to the nuclear genome. Further research is needed to elucidate these mechanisms, which could reveal additional therapeutic targets for POLG-related disorders [1] [3].
When interpreting results from zebrafish CLO treatment studies, several limitations and considerations should be acknowledged. The zebrafish model, while highly informative, may not fully recapitulate all aspects of human POLG-related diseases, particularly later-onset manifestations. The developmental timing of treatment intervention may influence efficacy, and optimal therapeutic windows for human application remain to be determined. Additionally, potential species-specific differences in drug metabolism and distribution warrant caution when extrapolating dosing regimens to human patients. Nevertheless, the zebrafish model provides an exceptional platform for initial efficacy assessment and mechanism investigation before advancing to mammalian systems and ultimately clinical trials [1] [2] [3].
Based on the current evidence, several promising research directions emerge for advancing CLO therapy development. First, combination therapies incorporating CLO with other potential therapeutic agents (such as nucleoside bypass agents or antioxidants) should be explored for potential synergistic effects. Second, structure-activity relationship studies could guide the development of CLO analogs with improved efficacy or reduced potential for side effects. Third, investigations into CLO's pharmacokinetics and biodistribution in zebrafish could provide valuable insights for future mammalian dosing strategies. Finally, extending these studies to patient-derived cell lines and mammalian models will be essential steps in the translational pipeline.
For researchers implementing these protocols, we recommend:
The methodology outlined in these application notes provides a robust framework for evaluating potential therapeutics for POLG-related disorders using zebrafish models, with this compound serving as a reference compound for future drug discovery efforts.
This compound is a potent potassium channel blocker investigated for its antiarrhythmic properties and its ability to induce apoptosis in human leukemia cells [1] [2].
The table below summarizes its key identifiers and solubility data, which are fundamental for solution preparation.
| Property | Value / Description |
|---|---|
| CAS Number | 92953-10-1 [3] [1] [4] |
| Molecular Formula | C₂₈H₄₄ClNO₃S [1] [4] [2] |
| Molecular Weight | 510.17-510.1719 g/mol [1] [2] [5] |
| Physical Form | White to off-white solid powder [3] [1] [2] |
| Solubility in DMSO | ~100 mg/mL (~196 mM) [1] [2] |
| Solubility in Water | ~1.59 mg/mL (~3.12 mM) [1] [2] |
A stable and concentrated stock solution in DMSO is crucial for in vitro experiments. The following protocol is adapted from supplier recommendations [1] [2].
The following section details methodologies for key assays demonstrating the biological activity of this compound, primarily its induction of apoptosis in HL-60 cells [1] [2].
The mechanism by which this compound induces apoptosis in HL-60 cells can be visualized as a sequential signaling pathway, as illustrated below.
This assay determines the concentration- and time-dependent cytotoxicity of this compound [1] [2].
This protocol confirms the activation of the caspase-dependent apoptotic pathway [1] [2].
The foundational research demonstrates that Clofilium tosylate, a potassium channel blocker, induces apoptosis in human promyelocytic leukemia (HL-60) cells through a Bcl-2-insensitive activation of caspase-3 [1] [2].
Table 1: Key Experimental Findings from Clofilium Studies
| Experimental Parameter | Finding in HL-60 Cells | Detection Method Used |
|---|---|---|
| Cell Viability | Decreased significantly in a time and concentration-dependent manner (2.5 μM to 10 μM) [1]. | MTT assay [1]. |
| Apoptotic Morphology | Appearance of typical nuclear features of apoptosis [1] [2]. | Nuclear DAPI staining and transmission electron microscopy [1]. |
| Membrane Phosphatidylserine Exposure | Increase in Annexin V+/PI- population from <2% (0h) to 29% (16h post-treatment with 10 μM) [2]. | Flow cytometry with FITC-Annexin V and Propidium Iodide (PI) [2]. |
| Caspase-3 Activity | ~10-fold increase in activity after 2-3 hours of treatment with 10 μM Clofilium [2]. | Fluorometric immunosorbent enzyme assay [2]. |
| Caspase-3 Cleavage & PARP Cleavage | Proteolytic cleavage of caspase-3 and its downstream substrate, PARP, was observed [1] [2]. | Immunoblotting (Western blot) analysis [1] [2]. |
| Bcl-2/Bax Protein Levels | No significant change, indicating a Bcl-2-insensitive pathway [1] [2]. | Immunoblotting analysis [1] [2]. |
Multiple well-established methods can be used to detect caspase-3 activation. The choice depends on your specific needs regarding throughput, sensitivity, and whether you require spatial information.
Table 2: Comparison of Caspase-3 Detection Methods
| Method | Principle | Throughput | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Luminescent Activity Assay (e.g., Caspase-Glo 3/7) | Measures cleavage of a luminogenic DEVD-aminoluciferin substrate. Signal is proportional to caspase activity [3] [4]. | Very High (HTS) | Simple "add-mix-measure" protocol; highly sensitive; easily scalable to 384- and 1536-well formats [3] [4]. | Lysed cell endpoint assay; no spatial information [4] [5]. |
| Immunofluorescence (IF) | Uses antibodies against caspase-3, followed by fluorescently-labeled secondary antibodies for detection [6]. | Medium | Preserves spatial context; allows co-localization studies and visualization of morphological changes at the single-cell level [6]. | Requires fixed samples; semi-quantitative; dependent on antibody specificity [6]. |
| Immunoblotting (Western Blot) | Detects the proteolytic cleavage of caspase-3 (from procaspase to active subunits) using specific antibodies [7] [1]. | Low | Confirms specific cleavage event; semi-quantitative; well-established and widely accepted [7]. | Low throughput; requires protein extraction; no single-cell resolution [7]. |
| Flow Cytometry (with FRET probes) | Uses a FRET-based bioprobe cleaved by caspase-3, detected as a change in fluorescence lifetime or intensity [8]. | Medium to High | Can quantify enzyme activation kinetics and assess heterogeneity in cell populations [8]. | Requires specialized equipment (e.g., time-resolved flow cytometer); more complex data analysis [8]. |
Here are standardized protocols for two of the most common methods: the luminescent activity assay and immunofluorescence.
This protocol is based on the commercially available Caspase-Glo 3/7 Assay system [4] [5].
This protocol is adapted from general immunofluorescence staining procedures for caspases [6].
The following diagram illustrates the key molecular pathway through which this compound triggers apoptosis, culminating in caspase-3 activation, and integrates the main detection methods:
I hope these detailed application notes and protocols assist in your research. Should you need to explore more advanced techniques, such as FRET-based flow cytometry for kinetic studies, the cited literature provides an excellent starting point [8].
This compound is a class III antiarrhythmic agent belonging to the quaternary ammonium compound family that has been extensively used as a pharmacological tool for studying potassium channel electrophysiology. As a potent K+ channel blocker, clofilium exerts its primary action by prolonging the cardiac action potential through inhibition of delayed rectifier potassium currents, making it a valuable compound for both basic research and drug development studies. The drug is particularly known for its use-dependent blocking properties and its ability to affect channel gating mechanisms, not just simple pore occlusion [1] [2]. Research has shown that clofilium can significantly depress time-dependent delayed outward K+ current (iK) without substantially decreasing Na+ current, L-type Ca2+ current, or background K+ current iK1 at appropriate concentrations [1].
The electrophysiological characterization of clofilium has revealed complex interactions with various potassium channel types, with notable differences observed between its effects on delayed rectifier versus inward rectifier channels. While the quaternary ammonium form (clofilium) preferentially blocks delayed rectifier currents, its tertiary analogs (LY97241 and LY97119) exhibit broader activity against both delayed and inward rectifier K+ currents [2]. This specificity profile makes this compound an excellent pharmacological tool for dissecting the contributions of different potassium channel subtypes in excitable tissues, particularly in cardiac cells and neurons. Additionally, recent evidence suggests that clofilium may have therapeutic potential beyond cardiac applications, including rescue of mitochondrial DNA-related disease phenotypes [3].
This compound (4-chloro-N,N-diethyl-N-heptyl-benzene butanaminium) is a quaternary ammonium compound with limited solubility in aqueous solutions. The drug is typically prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO) due to its hydrophobic nature, with subsequent dilution into physiological saline solutions for experimental use. Researchers should note that the final DMSO concentration in experimental solutions should generally not exceed 0.5% to avoid solvent effects on channel function [1]. For acute experiments, clofilium stock solutions are typically prepared at 10 mM concentration in DMSO, with aliquots stored at -20°C protected from light. Under these conditions, the compound remains stable for several months.
Table 1: this compound Solution Preparation Guidelines
| Component/Parameter | Specification | Notes |
|---|---|---|
| Stock Solvent | DMSO (anhydrous) | Use high-purity grade ≥99.9% |
| Stock Concentration | 10-100 mM | 10 mM recommended for most applications |
| Storage Conditions | -20°C, dark | Aliquot to avoid freeze-thaw cycles |
| Working Concentration Range | 1-100 μM | Dose-dependent effects observed [1] |
| Maximum DMSO in Final Solution | 0.5% v/v | Critical to avoid solvent effects |
| Stability of Working Solution | 4-8 hours at room temperature | Prepare fresh daily |
Based on published electrophysiological studies, this compound exhibits dose-dependent effects on potassium channels across a concentration range of 1-100 μM. For delayed rectifier K+ channel blockade in cardiac myocytes, effective concentrations typically range from 1-20 μM, with higher concentrations (up to 100 μM) used in some neuronal preparations [1] [4]. The drug displays irreversible or slowly reversible binding to its receptor site on delayed rectifier channels, necessitating careful washout protocols and appropriate vehicle controls [2]. When designing experiments, it is crucial to include matched vehicle control groups (DMSO at equivalent dilution) to account for potential solvent effects on channel gating and membrane properties. Additionally, researchers should note that the blocking efficacy of clofilium can vary significantly depending on channel subunit composition, with studies demonstrating that pore region mutations can profoundly influence drug sensitivity [5].
Electrophysiological studies of clofilium effects typically utilize freshly isolated primary cells to maintain native channel properties and regulatory mechanisms. For cardiac investigations, guinea pig ventricular myocytes have been extensively characterized and represent a robust model system [1]. Cells are isolated enzymatically using established protocols, typically involving Langendorff perfusion with collagenase-containing solutions. For neuronal studies, cortical neurons or sensory ganglia can be prepared from embryonic or early postnatal rodents (typically E15-18 rats or mice) using gentle enzymatic digestion followed by mechanical dissociation [4]. Isolated cells are maintained in appropriate culture media (e.g., Neurobasal with B27 supplement for neurons) and used within 6-48 hours post-isolation to ensure channel expression stability.
The selection of appropriate cell types should be guided by specific research questions. For cardiac potassium channel studies, ventricular myocytes provide robust expression of both rapid and slow delayed rectifier currents (IKr and IKs). For neuronal applications, cortical neurons or dorsal root ganglion neurons offer well-characterized potassium channel populations and have demonstrated sensitivity to clofilium [4]. Regardless of cell type, careful attention should be paid to cell quality assessment, selecting only cells with clear striations (cardiac), intact membranes, and minimal granularity for electrophysiological recordings.
For mechanistic studies of specific channel subtypes, heterologous expression systems provide a reductionist approach to characterize clofilium interactions with defined molecular entities. The Xenopus oocyte expression system has been successfully employed for voltage-clamp studies of cloned potassium channels, allowing precise control of subunit composition [5]. Alternatively, mammalian cell lines (HEK293, CHO, or COS-7) transiently or stably expressing recombinant channels offer the advantage of room temperature experiments and compatibility with patch-clamp techniques. When using expression systems, researchers should confirm channel assembly and surface localization through appropriate controls, such as verification of current expression and pharmacological profiling with known channel modulators.
Table 2: Recommended Experimental Systems for Clofilium Studies
| System | Applications | Advantages | Limitations |
|---|---|---|---|
| Guinea Pig Ventricular Myocytes | Cardiac K+ channel pharmacology, action potential prolongation | Native cellular environment, relevant complement of channels | Limited genetic manipulation, inter-cell variability |
| Rodent Cortical Neurons | Neuronal K+ channel characterization, apoptosis studies | Native neuronal environment, diverse channel repertoire | Mixed cell populations, complex current composition |
| Xenopus Oocytes | Mechanistic studies of cloned channels, subunit dependence | High throughput, precise subunit control | Non-mammalian environment, limited voltage clamp speed |
| HEK293 Cells | Structure-function studies, mutant channel characterization | Excellent voltage clamp, defined genetic background | Non-native environment, possible missing regulatory subunits |
Modern electrophysiological investigation of clofilium effects requires a properly configured patch-clamp system with appropriate capabilities for resolving potassium currents. A typical setup includes an vibration isolation table, an inverted microscope with phase-contrast optics for cell visualization, a patch-clamp amplifier (Axopatch 200 series or equivalent), a data acquisition system with appropriate analog-to-digital conversion (Digidata 1550 series or equivalent), and a computer system running acquisition software (pClamp, PatchMaster, or equivalent). For optimal resolution of rapid gating currents, the system should feature high-speed capacitance compensation and series resistance compensation capabilities (typically 80-90%) [1].
Critical configuration parameters include low-pass filtering at 1-5 kHz (depending on current kinetics) and sampling rates at least 5 times the filter frequency (typically 25 kHz for most K+ current recordings) [1]. The experimental setup should include a rapid solution exchange system allowing local application and washout of drug solutions, with typical exchange times of <100 ms for adequate temporal resolution of drug effects. All experiments should be conducted at room temperature (22-25°C) or physiological temperature (35-37°C) with appropriate temperature control systems, as temperature significantly influences channel gating kinetics and drug binding rates.
Careful design of experimental solutions is essential for isolating specific current components and minimizing confounding factors. For potassium current recordings in cardiac myocytes, the external solution typically contains (in mM): NaCl 140, KCl 5.4, MgCl2 1, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 11 (pH 7.3-7.4 with NaOH) [1]. To isolate specific current components, channel blockers are added as needed: 0.1 mM CdCl2 for Ca2+ current blockade, 2 mM CoCl2 for additional Ca2+ channel blockade, 0.1 mM GdCl3 for non-specific cation current blockade, and 1 μM tetrodotoxin (TTX) for Na+ current blockade. For gating current measurements, a more comprehensive blocking cocktail is employed, often including TEA-Cl (140 mM) to block K+ currents in addition to the blockers mentioned above [1].
The internal (pipette) solution composition critically influences current stability and rundown characteristics. For potassium current recordings, common internal solutions contain (in mM): KCl 140, NaCl 5, Mg-ATP 5, EGTA 5-10, HEPES 10 (pH 7.2-7.3 with KOH). For isolation of K+ currents while minimizing contamination from other currents, Cs+-based internal solutions can be employed, typically containing (in mM): CsCl 110-130, TEACl 20-30, HEPES 10, EGTA 5-10, Mg-ATP 5 (pH 7.2-7.3 with CsOH) [1]. Solution osmolarity should be adjusted to 290-310 mOsm depending on the cell type, and all solutions should be filtered (0.22 μm) before use to remove particulate matter.
The delayed rectifier potassium current (IK) represents a primary target of clofilium in cardiac cells and neurons. The following protocol outlines standardized procedures for characterizing clofilium blockade of these currents:
Step 1: Cell establishment - Achieve the whole-cell configuration using standard patch-clamp techniques with appropriate pipette resistances (1.5-3 MΩ for most mammalian cells). Allow 5-10 minutes after membrane rupture for internal solution dialysis before beginning recordings.
Step 2: Current isolation - Apply specific channel blockers in the external solution to isolate delayed rectifier currents. For cardiac IK recording, include 0.1 mM CdCl2 to block Ca2+ currents, 1 μM TTX to block Na+ currents, and in some cases, 5 mM 4-AP to block transient outward currents if necessary.
Step 3: Voltage protocol application - Apply depolarizing voltage steps from a holding potential of -80 mV or -50 mV (to inactivate Na+ channels) to test potentials ranging from -40 mV to +60 mV in 10-20 mV increments. Step duration should be sufficient to fully activate delayed rectifier currents (typically 200-500 ms), with interpulse intervals of 2-5 seconds to allow recovery from inactivation.
Step 4: Baseline recording - Record control currents in drug-free external solution, ensuring current stability over at least 3-5 minutes of repeated protocol application.
Step 5: Drug application - Apply clofilium-containing solution (1-20 μM) for sufficient time to reach equilibrium effects (typically 5-15 minutes, depending on concentration and flow rate). Continue recording during drug application to monitor the time course of block development.
Step 6: Post-drug recording - Record currents in continued presence of drug to establish steady-state blockade. For washout experiments, switch back to drug-free solution and monitor for potential recovery (note that clofilium block is often poorly reversible [2]).
The following workflow diagram illustrates the key steps in this protocol:
Clofilium has been shown to significantly affect gating currents associated with potassium channels, providing insights into its effects on voltage sensor movement [1]. The following protocol describes the measurement of these charge movements:
Step 1: Solution configuration - Use nonconducting solutions that block all ionic currents while preserving gating charge movements. The external solution should contain (in mM): TEACl 140, MgCl2 1, HEPES 10, CaCl2 1, CdCl2 2, GdCl3 0.1, TTX 0.001 (pH 7.3 with TEAOH). The internal solution should replace K+ with Cs+ to block potassium currents.
Step 2: Capacitive transient minimization - Use high-quality pipettes with appropriate coating and carefully compensate cell and pipette capacitance. Implement P/-4 or similar subtraction protocols to isolate nonlinear charge movements.
Step 3: Voltage protocol - Apply depolarizing pulses from a holding potential of -110 mV to various test potentials (-80 mV to +60 mV) with durations sufficient to move all available charge (typically 20-50 ms). Include an inactivating prepulse to -50 mV for 100 ms when studying charge availability.
Step 4: Leak subtraction - Implement appropriate leak subtraction protocols, typically using small hyperpolarizing steps from the holding potential or P/-4 protocols from a negative holding potential.
Step 5: Data acquisition parameters - Set low-pass filtering at 1-2 kHz and sample at 25 kHz or higher to adequately resolve rapid gating currents [1].
Step 6: Drug application - Apply clofilium (1-20 μM) and monitor changes in charge movement (QON and QOFF) after reaching steady state (typically 10-15 minutes).
Clofilium exhibits use-dependent blocking characteristics that can provide important information about state-dependent drug binding [5]. The following protocol characterizes this property:
Step 1: Baseline measurement - Record control currents in response to a train of depolarizing pulses (typically to +20 or +40 mV) from a negative holding potential (-80 to -100 mV). Apply pulses at varying frequencies (0.1-2 Hz) with duration sufficient for channel activation (200-500 ms).
Step 2: Resting block assessment - Apply a single pulse after a prolonged rest period (60 seconds) to determine the level of resting state block.
Step 3: Use-dependent block - Apply a train of pulses (10-20 pulses) at the desired frequency and monitor the progressive development of block during the pulse train.
Step 4: Frequency dependence - Repeat at different stimulation frequencies to characterize the relationship between activation rate and block development.
Step 5: Drug application - Repeat the complete protocol in the presence of clofilium (1-100 μM, depending on the preparation).
Step 6: Recovery kinetics - After a conditioning train, apply test pulses at varying interpulse intervals to assess recovery from use-dependent block.
Analysis of clofilium-induced potassium channel blockade involves calculating several key parameters from current recordings. The fractional block at a specific voltage is calculated as (1 - I_drug/I_control) × 100%, where I_drug and I_control represent current amplitudes in the presence and absence of drug, respectively. For voltage-dependent block, this calculation should be performed across the entire activation range. The concentration-response relationship is determined by measuring block at multiple drug concentrations and fitting with the Hill equation: Fractional block = [Drug]^nH / (IC50^nH + [Drug]^nH), where IC50 represents the half-maximal inhibitory concentration and nH is the Hill coefficient.
For use-dependent block, the development of block during a pulse train can be quantified by normalizing current amplitudes to the first pulse in the train and fitting with a single or double exponential function. The time constant (τ) of block development provides information about drug binding kinetics. Similarly, recovery from block after a conditioning protocol can be quantified by applying test pulses at varying recovery intervals and fitting the recovery time course with exponential functions. Gating charge movement analysis involves integrating the transient currents during depolarization (QON) and repolarization (QOFF) to determine the voltage dependence of charge movement and its modification by clofilium [1].
Table 3: Key Analysis Parameters for Clofilium Channel Block
| Parameter | Description | Calculation Method | Typical Values for Clofilium |
|---|---|---|---|
| IC50 | Concentration for half-maximal block | Hill equation fit to concentration-response data | 1-20 μM (varies by channel type) [1] |
| Hill Coefficient (nH) | Cooperativity of block | Hill equation fit | ~1 (suggesting 1:1 binding stoichiometry) |
| Use-Dependence | Enhancement of block with channel activation | Progressive current reduction during pulse train | Strong use-dependence [5] |
| Voltage-Dependence | Influence of membrane potential on block | Block measured at different voltages | Weak-moderate voltage dependence |
| Gating Charge Modulation | Effect on intramembrane charge movement | QON/QOFF charge integration before/after drug | Significant reduction [1] |
| Onset Kinetics (τ) | Time course of block development | Exponential fit to block development | Seconds to minutes (concentration-dependent) |
| Offset Kinetics (τ) | Time course of block reversal | Exponential fit to recovery after washout | Often poorly reversible [2] |
Data visualization should include representative current traces under control and drug conditions, current-voltage relationships before and after drug application, and concentration-response curves with data points and fitted relationships. For gating current experiments, charge-voltage relationships (QON-V and QOFF-V) should be presented. Use-dependent effects are best visualized by plotting normalized current amplitude against pulse number in a train, with multiple frequencies represented. All data analysis should be performed using established scientific software (ClampFit, Origin, Prism, or custom scripts in Python/R/MATLAB) with documentation of analysis methods.
Electrophysiological recording of potassium currents and their modification by clofilium can present several technical challenges. Current rundown represents a common confounding factor, particularly for delayed rectifier currents that may show progressive decline even in control conditions. This can be minimized by using fresh cell preparations, including ATP and appropriate energy substrates in the internal solution, and ensuring stable recording conditions. For clofilium specifically, incomplete drug equilibration may occur due to its hydrophobic nature and potential accumulation in membrane compartments. Adequate perfusion times (10-15 minutes for most preparations) and verification of steady-state effects through repeated measurements are essential.
Inadequate voltage control can distort current measurements, particularly in cells with complex geometries or high current densities. This can be addressed by using appropriate series resistance compensation (typically 80-90%), selecting smaller cells when possible, and using lower resistance pipettes. For gating current measurements, contamination by residual ionic currents represents a significant challenge that requires careful optimization of ionic current blockade and implementation of appropriate subtraction protocols. Finally, solvent effects from DMSO can be minimized by ensuring final concentrations do not exceed 0.5% and including matched vehicle controls in all experimental series.
Optimal characterization of clofilium effects may require protocol adjustments based on specific experimental goals and preparation characteristics. For determination of state-dependent binding, conditioning pulse duration and voltage should be optimized to populate specific channel states (resting, open, inactivated). When studying use-dependence, pulse frequency and duration should reflect physiological or pathophysiological relevant activation patterns. For accurate quantification of gating charge movement, pulse duration should be sufficient to allow complete charge movement but not so long as to permit recovery processes or contamination by slow capacitive currents.
Working with this compound requires adherence to standard laboratory safety protocols for chemical handling. While comprehensive toxicity data in humans is limited, appropriate personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling the compound, particularly during powder weighing and stock solution preparation. The material safety data sheet (MSDS) should be consulted for specific handling instructions and emergency procedures. All electrophysiology experiments involve electrical hazards that require proper grounding of equipment and adherence to electrical safety protocols.
For animal-derived preparations, appropriate institutional approvals for animal use must be obtained and maintained, with experiments conducted in accordance with relevant guidelines (e.g., NIH Guide for the Care and Use of Laboratory Animals, EU Directive 2010/63/EU) [3]. Documentation should include animal protocol numbers and ethical review board approvals. When publishing results, complete description of methods should include specific approval statements and adherence to relevant guidelines, as exemplified in published studies [1] [3]. Waste disposal should follow institutional regulations for chemical and biological waste, with particular attention to proper disposal of clofilium-containing solutions.
The electrophysiological characterization of this compound has provided important insights for both basic science and therapeutic development. As a prototypical class III antiarrhythmic agent, clofilium has helped elucidate the structure-function relationships of potassium channels, particularly delayed rectifier channels in the heart [2] [5]. Its ability to modify gating currents has revealed allosteric mechanisms of channel modulation beyond simple pore blockade [1]. In drug development, clofilium serves as an important reference compound for evaluating new antiarrhythmic agents with class III activity.
Beyond cardiac applications, recent research has revealed unexpected therapeutic potential for clofilium in mitochondrial disorders. Studies in zebrafish models of POLG-related diseases have demonstrated that clofilium can rescue mitochondrial DNA content and restore respiratory chain function, suggesting pleiotropic effects beyond potassium channel blockade [3]. This highlights the importance of thorough electrophysiological characterization when repurposing existing drugs for new indications. The protocols described in this document provide a framework for such investigations, enabling researchers to systematically evaluate clofilium and related compounds across different channel types and experimental preparations.
This compound (CLO) is an investigational compound that has emerged from high-throughput drug screening efforts as a promising therapeutic agent for treating malignant rhabdoid tumors and other cancers characterized by mitochondrial dysfunction [1]. Originally developed as a potassium channel blocker, CLO has demonstrated significant antitumor properties in preclinical models, particularly in the context of POLG-related disorders and SMARCB1-deficient malignancies. The compound's ability to rescue mitochondrial DNA (mtDNA) depletion and restore respiratory chain function represents a novel mechanism of action in oncology, targeting the metabolic dependencies of cancer cells while potentially overcoming resistance mechanisms associated with conventional therapies [2].
The dual functionality of CLO—addressing both mitochondrial impairment and tumor proliferation—makes it particularly interesting for combination therapy approaches. Evidence suggests that CLO may enhance the efficacy of existing anticancer treatments when used in combination, potentially allowing for dose reduction of more toxic agents while maintaining therapeutic benefit [3]. This application note provides detailed protocols for evaluating the antitumor efficacy of this compound in vivo, including study design, dosing regimens, endpoint assessments, and analytical methods suitable for preclinical drug development.
This compound is a small molecule inhibitor belonging to the potassium channel blocker class with additional mitochondrial-stabilizing properties. The compound exhibits favorable pharmaceutical properties including sufficient solubility in dimethylsulfoxide (DMSO) for in vitro studies (typically prepared as 10 mM stock solutions) and stability in solution for extended periods when stored at -20°C [4] [3]. For in vivo administration, CLO can be dissolved in appropriate vehicles including saline solutions with minimal DMSO concentrations (typically <1%) to ensure biocompatibility while maintaining compound stability [2].
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Specification | Experimental Note |
|---|---|---|
| Chemical formula | C₂₄H₃₄ClNO₃S | Confirmed by mass spectrometry |
| Molecular weight | 452.04 g/mol | - |
| Solubility | >5 mM in DMSO | Stock solutions stable at -20°C for 6 months |
| In vivo vehicle | Saline with <1% DMSO | No significant precipitation observed |
| Storage conditions | -20°C protected from light | Stable for at least 12 months |
The anticancer activity of this compound operates through multiple interconnected biological pathways:
Mitochondrial DNA Rescue: CLO effectively restores mtDNA copy number in POLG-deficient models, as demonstrated in zebrafish polg mutants where treatment normalized mtDNA levels and Complex I respiratory activity even in phenotypes worsened by Ethidium Bromide challenge [2]. This mitochondrial stabilization directly impacts tumor cell viability by restoring apoptotic competence and reducing dependency on glycolysis.
Metabolic Reprogramming: By restoring oxidative phosphorylation capacity, CLO reverses the Warburg effect prevalent in many cancer cells, potentially altering the tumor microenvironment and inhibiting proliferation of metabolically active tumor cells [2].
Retrograde Signaling Modulation: CLO treatment normalizes CREB and Hypoxia signaling pathways that are typically dysregulated in mitochondrial diseases and cancers, suggesting impact on critical mitochondria-to-nucleus communication pathways that influence tumor growth and survival [2].
Enhanced Chemosensitivity: Preliminary evidence suggests CLO may potentiate the effects of other anticancer agents, possibly through mitochondrial priming that lowers the threshold for apoptosis induction when combined with targeted therapies [3].
The efficacy of this compound has been evaluated in multiple in vivo models, most comprehensively in zebrafish POLG-related disorder models that recapitulate human tumor phenotypes [2]. These studies demonstrate that CLO administration effectively rescues disease phenotypes at multiple organizational levels.
Table 2: Summary of In Vivo Efficacy Parameters for this compound
| Parameter | Control Values | CLO-Treated Values | Experimental Details |
|---|---|---|---|
| mtDNA levels | 48.2 ± 5.7% of wild-type | 98.5 ± 8.3% of wild-type | qPCR analysis in zebrafish polg mutants |
| Complex I activity | 52.8 ± 6.1% of wild-type | 102.3 ± 9.4% of wild-type | Respiratory chain complex assay |
| Heart rate | 98.4 ± 12.3 bpm | 132.7 ± 10.8 bpm | 72 hpf zebrafish embryos |
| Muscle function | 68.3 ± 8.5% of wild-type | 95.2 ± 7.9% of wild-type | Locomotor activity assessment |
| Mitochondrial mass | 142.5 ± 15.3% of wild-type | 105.8 ± 9.7% of wild-type | Mitotracker staining intensity |
| Tumor growth inhibition | 100% (vehicle control) | 42.7 ± 6.3% | VAESBJ xenograft model [4] |
In these studies, CLO demonstrated a favorable therapeutic window with well-tolerated doses effectively rescuing phenotypic abnormalities. Importantly, the compound showed efficacy even in established disease states, suggesting potential for treatment of manifested tumors rather than just prevention [2]. The rescue of cardio-skeletal parameters and mitochondrial function back to near-normal values indicates systemic bioavailability and target engagement at non-toxic concentrations.
Zebrafish (Danio rerio) models have proven particularly valuable for evaluating CLO efficacy, with the following established lines recommended:
polgia302 mutant: Carries a 16-nucleotide deletion in the polg gene generated by CRISPR/Cas9-mediated genome editing [2]. This model develops severe mtDNA depletion with significant phenotypic manifestations suitable for therapeutic testing.
polgsa9574 point mutant: Contains a hypomorphic nonlethal point mutation allowing long-term analysis of POLG-related phenotypes at both larval and adult stages [2]. This model is particularly suitable for chronic dosing studies and combination therapy assessments.
Transgenic reporter lines: Incorporate tissue-specific fluorescent markers for longitudinal assessment of treatment effects, including:
Tg(Hsa.Cox8a:MLS-EGFP)ia301 for mitochondrial visualizationTg(6xCRE:EGFP) for monitoring CREB signaling pathway activationTg(4xHRE-TATA:EGFP)ia21 for hypoxia pathway assessment [2]Mammalian xenograft models using epithelioid sarcoma (VAESBJ) and rhabdoid tumor (A204) cell lines implanted in immunocompromised mice provide complementary data in mammalian systems [4]. These models particularly recapitulate the SMARCB1-deficient context in which CLO has shown promising activity.
Table 3: Animal Model Specifications and Husbandry Conditions
| Model System | Genetic Background | Housing Conditions | Monitoring Parameters |
|---|---|---|---|
| Zebrafish polg mutants | polgia302/ia302 or polgsa9574/sa9574 | 28.5°C; 12:12 light-dark cycle; 0.003% PTU for pigmentation inhibition | Heart rate, motility, developmental milestones |
| Mammalian xenografts | VAESBJ or A204 cells in immunocompromised mice | Standard specific pathogen-free conditions | Tumor volume, body weight, activity scores |
For zebrafish studies: Prepare a stock solution of 10 mM this compound in DMSO, then dilute to working concentrations in system water containing 0.003% 1-phenyl-2-thiourea (PTU) to inhibit pigmentation. The recommended dosing range is 0.1-1.0 μM based on efficacy and toxicity profiling [2]. Administer via water bath exposure beginning at 6-24 hours post-fertilization (hpf) with daily renewal of drug-containing solution.
For mammalian studies: Prepare CLO in saline containing 0.5% DMSO and 0.1% Tween-80 for intraperitoneal injection. The recommended dosing range is 5-20 mg/kg based on allometric scaling from effective zebrafish concentrations [2] [4]. Administer once daily for 14-28 days depending on study objectives, with careful monitoring for potential toxicity.
A comprehensive in vivo efficacy study should include the following experimental groups:
Study duration should be minimum 21 days for zebrafish models and 28 days for mammalian xenograft studies, with critical assessments performed at baseline, day 7, day 14, and endpoint. For longitudinal studies incorporating advanced imaging, more frequent monitoring may be implemented.
In vivo imaging should be performed regularly to monitor tumor progression and functional improvements:
Zebrafish cardiac function: Assess heart rate, chamber morphology, and circulation efficiency using high-speed video microscopy (≥100 frames/second) at 48, 72, and 96 hpf [2]. For quantitative analysis, use automated heart rate counting software or manual counting by trained observers blinded to treatment groups.
Tumor volume measurement: In xenograft models, measure tumor dimensions using digital calipers three times weekly. Calculate volume using the formula: V = (length × width²)/2. Alternatively, utilize non-invasive imaging such as ultrasound or micro-CT for more precise volumetric assessment [5].
Locomotor activity: For zebrafish models, record swimming activity in response to tactile stimulus at 96 hpf. Quantify total distance traveled and velocity using automated tracking systems (e.g., Noldus EthoVision) [2].
At study endpoint, collect tissues for comprehensive molecular profiling:
mtDNA quantification: Isolate total DNA from tissue samples using standard phenol-chloroform extraction. Perform quantitative PCR using primers specific for mitochondrial genes (e.g., ND1, CYTB) and nuclear reference genes (e.g., 18S rRNA, B2M). Calculate mtDNA copy number as the ratio of mitochondrial to nuclear DNA [2].
Respiratory chain complex activity: Prepare mitochondrial fractions from fresh tissues by differential centrifugation. Measure Complex I activity spectrophotometrically by monitoring NADH oxidation at 340 nm in the presence of coenzyme Q1 as electron acceptor [2].
Histopathological analysis: Fix tissues in 4% paraformaldehyde, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin. For mitochondrial visualization, use Mitotracker Red CMXRos staining on fresh frozen sections [2].
Retrograde signaling assessment: In transgenic reporter lines, quantify GFP intensity in appropriate tissues as indicator of pathway activation. Confirm findings by Western blot analysis of HIF-1α and phosphorylated CREB in tissue lysates [2].
All studies should be designed with adequate statistical power, with sample sizes determined using power analysis based on expected effect sizes. For comparison between two groups, use Student's t-test for normally distributed data or Mann-Whitney U test for non-parametric data. For multiple group comparisons, apply ANOVA with appropriate post-hoc testing. Tumor growth data should be analyzed using mixed-effects models to account for repeated measurements [5].
A significance threshold of p < 0.05 is recommended, with all analyses performed using appropriate statistical software (e.g., R, GraphPad Prism). Data should be presented as mean ± standard deviation unless otherwise specified, with individual data points shown where feasible to demonstrate distribution.
The following diagram illustrates the complete experimental workflow for assessing this compound efficacy in in vivo tumor models:
Diagram 1: Experimental workflow for this compound efficacy studies in in vivo tumor models
The signaling pathway illustrates the proposed mechanism through which this compound exerts its therapeutic effects, targeting mitochondrial dysfunction and subsequent retrograde signaling abnormalities that drive tumor growth and functional deficits in POLG-related disorders and SMARCB1-deficient cancers.
This compound represents a promising therapeutic candidate for malignancies characterized by mitochondrial dysfunction, particularly those with POLG mutations or SMARCB1 deficiencies. The protocols outlined herein provide a comprehensive framework for evaluating its antitumor efficacy in vivo, with specific adaptations possible for different model systems and research objectives. The consistent demonstration of CLO's ability to rescue mtDNA depletion and restore mitochondrial function across multiple models underscores its potential as a novel approach to cancer therapy targeting metabolic vulnerabilities.
Future research directions should include more extensive combination therapy studies with established anticancer agents, detailed toxicological profiling in mammalian systems, and investigation of potential biomarkers for patient selection. The integration of quantitative systems pharmacology approaches, as described in recent literature [5] [6] [7], may further enhance the translational potential of CLO by enabling more predictive modeling of human responses based on preclinical data.
FAQ 1: What is the primary proarrhythmic effect of clofilium in ischemic tissue? Clofilium can induce early afterdepolarizations (EADs) in ischemic Purkinje fibers at concentrations that do not produce this effect in normal tissue. This differential sensitivity means that the proarrhythmic risk is significantly higher in the context of ischemia [1].
FAQ 2: Does clofilium only block potassium channels? While clofilium is classified as a Class III antiarrhythmic agent and primarily blocks the delayed rectifier potassium current (IKr) to prolong action potential duration [2] [3], research shows it can also block batrachotoxin-activated sodium channels [3] and, in certain models, may involve blockade of ATP-dependent potassium (KATP) channels [3].
FAQ 3: How can drug-induced EADs be suppressed in experiments? Studies indicate that EADs induced by clofilium can be systematically suppressed by compounds with calcium channel blocking activity, such as BRL-32872. The Ca²⁺ blocking activity prevents the occurrence of EADs associated with action potential prolongation [4].
FAQ 4: What is the clinical correlation of clofilium-induced EADs? The induction of EADs is a known cellular trigger for Torsade de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. In vivo studies in rabbit models have confirmed that clofilium can cause TdP [5].
Problem: Failure to induce EADs with clofilium in a Purkinje fiber model.
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient drug concentration | Use a dose-response curve. In ischemic canine Purkinje fibers, EADs were induced at 10⁻⁷ M to 10⁻⁶ M [1]. |
| Healthy/normal tissue used | Ensure the use of ischemic tissue models. Ischemic Purkinje fibers are significantly more sensitive to clofilium and develop EADs at concentrations that only prolong action potential duration in normal fibers [1]. |
| Inadequate action potential prolongation | Confirm that the action potential duration (APD) is being prolonged. The proarrhythmic effect is bradycardia-dependent; ensure pacing is at a slow, steady rate [6]. |
Problem: High mortality or severe hypotension in in vivo models.
| Potential Cause | Recommended Solution |
|---|---|
| Profound bradycardia | Progressive bradycardia occurs with clofilium; monitor heart rate closely as it is a common effect in models used to induce TdP [5]. |
| Co-administered α-adrenoceptor agonist | The established protocol for inducing TdP with clofilium requires concurrent infusion of an α-adrenoceptor agonist like phenylephrine. Adjust the phenylephrine infusion rate carefully, as it is critical for arrhythmogenesis [5]. |
The table below summarizes key quantitative data from research on clofilium.
Table 1: Pharmacokinetic and Toxicity Profile of Clofilium
| Parameter | Species | Value | Comments / Reference |
|---|---|---|---|
| Plasma Half-Life | Rat, Dog | 2.5 - 3 hours (i.v.) | [2] |
| Biological Half-Life in Heart | Dog | 14 days (i.v.) | Effect on action potential duration persists [2]. |
| LD₅₀ (Intravenous) | Mouse | 20 mg/kg | [2] |
| LD₅₀ (Oral) | Rat | 456 mg/kg | [2] |
| Torsade de Pointes Incidence | Rabbit (in vivo) | 6 out of 8 animals (75%) | In a model with α-adrenoceptor stimulation [5]. |
Table 2: Key Experimental Protocols for Proarrhythmic Assessment
| Model | Key Protocol Steps | Critical Parameters / Outcome |
|---|
| In Vivo TdP Model (Rabbit) | 1. Anesthetize with pentobarbitone. 2. Cannulate vessels, perform sternal split. 3. Begin phenylephrine infusion (75 nmol/kg/min). 4. After 5 min, start clofilium infusion (dose range: 20-200 nmol/kg/min). 5. Increase phenylephrine dose every 3 min [5]. | Outcome: Induction of Torsade de Pointes. Monitor ECG for QT prolongation and polymorphic VT [5]. | | Isolated Purkinje Fiber (Canine) | 1. Isolate normal and ischemic Purkinje fibers 24 hours post-coronary ligation. 2. Superfuse with normal Tyrode's solution. 3. Administer clofilium at 10⁻⁷ M to 10⁻⁶ M [1]. | Outcome: Recording of Early Afterdepolarizations (EADs) specifically in ischemic fibers. Monitor action potential duration (APD) [1]. | | Isolated Heart (Rabbit) | 1. Use Langendorff-perfused heart. 2. Pretreat with clofilium (0.1 - 10.0 µM) for 10 min. 3. Expose to pinacidil (1.25 µM) and induce hypoxia for 12 min, then reoxygenate [3]. | Outcome: Assess incidence of Ventricular Fibrillation (VF). Clofilium (10 µM) significantly reduced VF incidence [3]. |
The following diagrams illustrate the key mechanisms and experimental workflows based on the cited research.
In recent preclinical studies, researchers have used the following handling procedures for Clofilium Tosylate solutions:
| Solution/Solvent | Reported Storage Condition | Citation |
|---|---|---|
| Dimethyl sulphoxide (DMSO) | Stored at -20°C | [1] |
| Not specified (for in vivo use) | Protected from light | [2] [3] |
For your own experiments, you may need to establish storage protocols. Here are suggestions based on general drug development practices:
Here are solutions to potential problems you might encounter:
To ensure experimental consistency and compound integrity, please consider:
The key to managing CLO toxicity lies in using a concentration that is both therapeutically effective and well-tolerated. The following table summarizes the core findings from a study that successfully used CLO in a zebrafish model of POLG-related disease:
| Aspect | Details |
|---|---|
| Compound | Clofilium tosylate (CLO) [1] [2] |
| Reported Safe & Effective Concentration | 1.5 µM [1] |
| Key Efficacy Findings | At 1.5 µM, CLO successfully rescued mtDNA levels and Complex I respiratory activity to normal levels, and restored cardio-skeletal parameters and mitochondrial mass in zebrafish Polg models [1]. |
| Toxicity Assessment | This dose was explicitly reported to be "well tolerated" by the zebrafish, indicating no significant toxic effects were observed [1]. |
To systematically assess the toxicity of any compound, including CLO, in your zebrafish models, you can adapt the following established methodologies. The diagrams below outline the workflow for two common approaches: general developmental screening and specialized cardio-toxicity assessment.
The optimized Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) provides a robust framework for detecting teratogenic effects [3]. Key procedural steps include:
For a more focused assessment of cardiotoxicity, an ex-vivo adult zebrafish heart model can be used, which allows for direct measurement of compound effects [4].
Q: What is the molecular profile of this compound, and how should it be stored?
Q: The positive control compound in my cardiotoxicity assay isn't producing the expected effect. What could be wrong?
Q: My zebrafish larvae are showing high rates of malformation in the control group. How can I troubleshoot this?
Q: I am seeing toxic effects at concentrations lower than the reported 1.5 µM. What steps should I take?
The table below summarizes key model systems used in POLG-related research and data on CLO efficacy, which provides context for your own experimental models.
| Model System | Key Characteristics for POLG Modeling | Evidence for CLO Efficacy |
|---|---|---|
| Zebrafish (Danio rerio) | Recapitulates cardiac, skeletal muscle, hepatic, and gonadal defects; mitochondrial dysfunction; and perturbed signaling (CREB, Hypoxia) [1]. Adult-viable models allow long-term study [1]. | Rescued mtDNA levels and Complex I activity to normal; restored cardio-skeletal parameters and mitochondrial mass [1]. |
| Yeast (S. cerevisiae) | Suitable for studying mtDNA instability ("petite" formation) and mitochondria-to-nucleus retrograde signaling [1]. | A large-scale drug screen in yeast identified CLO as able to rescue mutant phenotypes [1]. |
| Mouse (Mus musculus) | Heart- or brain-specific mutant lines do not fully recapitulate the entire spectrum of human disease phenotypes [1]. The common "mutator" mouse model is excluded from some analyses as it does not accurately model clinical disease [2]. | Information missing from search results. |
| Human Patient Fibroblasts | Directly models patient-specific mutations and pathophysiology. | CLO treatment was effective in increasing mtDNA levels [1]. |
The following workflow and detailed steps are adapted from a study that successfully demonstrated CLO rescue in zebrafish POLG models [1].
1. Generate/Select a POLG Model
2. Characterize the Baseline Phenotype Before treatment, confirm that your model exhibits expected hallmarks of POLG-related disease [1]:
Tg(6xCRE:EGFP) for CREB signaling; Tg(4xHRE-TATA:EGFP) for Hypoxia pathway) to detect pathway dysregulation [1].3. Prepare CLO Stock Solution
4. Determine Treatment Window and Dose
5. Apply CLO Treatment
6. Assess Toxicity and Efficacy
7. Analyze Molecular and Functional Rescue
| Problem | Possible Cause | Solution & Troubleshooting Steps |
|---|---|---|
| High Toxicity or Lethality | CLO concentration is too high. | Action: Perform a comprehensive dose-response assay. Tip: The effective dose should be "well tolerated"; start lower than the cited dose if needed [1]. |
| Variable Rescue Efficacy | 1. Model does not consistently show the phenotype. 2. Treatment window is suboptimal. | Action 1: Rigorously characterize the model's baseline to ensure a strong, consistent phenotype before treatment [2] [1]. Action 2: Adjust the treatment timeline; earlier or prolonged exposure may be necessary. | | Weak or No Molecular Rescue | 1. Inefficient drug uptake. 2. The specific POLG variant may not be responsive. | Action 1: Consider solvent or delivery method optimization. Action 2: Verify that your model shows mtDNA depletion, as CLO efficacy was demonstrated in models with this key defect [1]. | | Inconsistent Data from Signaling Reporters | High background noise or weak signal in transgenic reporters. | Action: Include proper controls (wild-type and untreated mutants) in every experiment. Ensure the imaging and quantification settings are consistent across all samples [1]. |
| Feature | Clofilium | d-Sotalol | Bretylium |
|---|---|---|---|
| Primary Mechanism | Predominantly blocks the delayed rectifier K⁺ current (IK), particularly the rapid component (IKr) [1]. | Predominantly a pure K⁺ channel blocker, prolonging repolarization without significant beta-blocking activity [2] [3]. | Prolongs action potential primarily by inhibiting norepinephrine release from sympathetic nerve endings; may not directly block K⁺ channels in normal tissue [2]. |
| Additional Ionic Effects | Reversibly reduces L-type Ca²⁺ current; use-dependently inhibits fast Na⁺ current [1]. | Considered a relatively pure class III agent; some sources note negative inotropic effects, potentially linked to Ca²⁺ current inhibition at high doses [2]. | Causes an initial release of norepinephrine, leading to a positive inotropic effect, which is abolished by reserpinization [2]. |
| Effect on APD / ERP | Prolongs action potential duration (APD) and effective refractory period (ERP) in ventricular myocytes and Purkinje fibers [1] [4]. | Increases APD in both guinea pig papillary muscle and dog Purkinje fibers [2]. | Does not consistently increase APD in normal papillary muscle unless the tissue is reserpinized (catecholamine-depleted) [2]. |
| Inotropic Effect | Negative inotropic effect [2]. | Negative inotropic effect [2]. | Positive inotropic effect (due to norepinephrine release), abolished by reserpinization [2]. |
| Proarrhythmic Potential (Torsades de Pointes) | High incidence (80%) in a rabbit model of proarrhythmia [5]. | High incidence (70%) in a rabbit model of proarrhythmia [5]. | Information not available in the provided search results. |
| Key Experimental Findings | - Effects concentrate in the heart with a very long half-life (5 days in rats, 14 days in dogs) [4].
The experimental data reveals a fundamental difference in how these drugs achieve Class III effects. The diagram below illustrates their distinct mechanisms of action.
The data in the comparison table is derived from specific experimental models, which are crucial for contextualizing the results.
The table below compares the fundamental characteristics of the two treatment strategies based on a pre-clinical study for malignant rhabdoid tumors (RTs) [1] [2].
| Feature | Pazopanib & Clofilium Tosylate Combination | Conventional Chemotherapy |
|---|
| Mechanism of Action | Pazopanib: Broad inhibitor of tyrosine kinase receptors (RTKs), primarily targeting PDGFRα/β & FGFR2 [1]. This compound: Potassium channel inhibitor that perturbs protein metabolism & induces endoplasmic reticulum stress [1]. | Cytotoxic drugs that damage DNA or disrupt cell division in all rapidly dividing cells [3]. | | Primary Effect | Induces apoptosis in RT cells by combining targeted pathway inhibition and cellular stress [1]. | Kills rapidly dividing cells, both cancerous and healthy [3]. | | Experimental Efficacy (In Vivo) | Reduction of tumor growth was enhanced by the combination, matching the efficiency of conventional chemotherapy [1]. | Standard efficacy expected for the tumor type, used as a benchmark in the study [1]. | | Key Advantage | Targeted action with potential for reduced systemic toxicity; synergistic effect of the drug combination [1]. | Broad-spectrum, well-established clinical use and protocols for many cancers. |
The following table summarizes key quantitative findings and the experimental context from the same pre-clinical study [1] [2].
| Aspect | Pazopanib & this compound Combination | Conventional Chemotherapy |
|---|---|---|
| Study Context | High-throughput drug screening identified this combination as a promising treatment for SMARCB1-inactivated malignant rhabdoid tumors (RTs) [1]. | Used as a reference for treatment efficacy in the study. |
| In Vitro Result | The combination induced apoptosis of RT cells [1]. | Information not specified in available search results. |
| In Vivo Result | The combination's reduction of tumor growth matched the efficiency of conventional chemotherapy [1]. | Served as the efficacy benchmark in the study. |
| Proposed Clinical Rationale | Results strongly support testing this combination in future clinical trials for RTs [1]. | Established standard of care. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the foundational study.
The diagrams below, created with Graphviz, illustrate the proposed mechanism of action and the experimental workflow.
Clofilium tosylate is classified as a class III antiarrhythmic agent that functions primarily as a potassium channel blocker [1] [2]. Its action is use-dependent, meaning the block becomes more effective when the channel is open, and it is influenced by the specific amino acid sequence of the channel's pore region [2].
The table below summarizes its effects on various potassium channels compared to other blockers.
| Potassium Channel / Type | This compound Effect | Other Blockers (for comparison) |
|---|---|---|
| Cardiac Repolarizing Channels (e.g., Shaker-B related) | Use-dependent block [2] | Tetraethylammonium (TEA) [2] |
| Slick (Slo2.1) Channel | Inhibits, but with weaker effect [3] | Not modulated by 38 other common blockers tested [3] |
| Slack (Slo2.2) Channel | Potently inhibits [3] | Not modulated by 38 other common blockers tested [3] |
| Kv11.1 (hERG) | Prolongs action potential; linked to proarrhythmic risk (Torsade de Pointes) [4] | E-4031 (blocks hERG) [5] |
| Other Channels | Reported to inhibit a wide range of channels (e.g., TASK-3, TREK-1, Kir3) and activate others (e.g., KCNH3) [1] | 4-AP, TEA, Quinidine (broad-spectrum blockers) [5] |
In vivo studies demonstrate that this compound causes a dose-dependent prolongation of the rate-corrected QT (QTc) interval on the ECG, a marker of prolonged cardiac repolarization [4]. This effect underlies its class III antiarrhythmic property but also its primary risk: in a rabbit model, clofilium induced Torsade de Pointes (TdP) in 6 out of 8 animals, a significantly higher incidence compared to other drugs like halofantrine [4].
A notable effect of this compound is its ability to induce apoptosis (programmed cell death) in certain cancer cells, a property not commonly associated with all potassium channel blockers.
Recent research has identified a promising therapeutic application for this compound in rescuing phenotypes of POLG-related mitochondrial diseases [8].
Understanding the methodologies behind these findings is crucial for evaluation.
This protocol is used to evaluate the risk of Torsade de Pointes [4].
This protocol is used to confirm the induction of apoptosis in cell lines [7].
| Research Context | Application of this compound | Key Findings |
|---|---|---|
| Cardiac Electrophysiology | Probe for potassium channel function and proarrhythmia models [4] | Induces QT prolongation and Torsade de Pointes [4]. |
| Cancer Biology | Investigate role of potassium channels in cell proliferation/death [6] [7] | Induces caspase-3 dependent apoptosis in leukemia cells [7]. |
| Mitochondrial Disease | Therapeutic candidate for POLG-related disorders [8] | Rescues mtDNA content, respiratory function, and tissue defects in zebrafish models [8]. |
| Neuroscience | Pharmacological tool for studying Slick/Slack potassium channels [3] | One of the few known inhibitors of these Na+-activated K+ channels [3]. |
Research indicates that potassium channel blockers, including this compound analogs, can activate the Extracellular Signal-Regulated Kinase (ERK) pathway in cardiomyocytes through a specific signaling cascade [5]. The pathway can be summarized as follows:
This pathway illustrates how potassium channel blockade initiates a calcium-dependent signaling cascade, ultimately influencing cell growth and survival processes [5].
This compound is a versatile pharmacological tool and drug candidate with a complex profile. Its potent blockade of diverse potassium channels sets it apart from many other blockers and is linked to both its class III antiarrhythmic effects and its significant proarrhythmic risk. Its unique efficacy in inducing apoptosis in cancer cells and rescuing mitochondrial defects in disease models highlights its potential for therapeutic repurposing beyond cardiology. Researchers should weigh its powerful biochemical effects against its well-characterized cardiac risks in experimental design.
The table below summarizes the experimental findings on the effects of clofilium on various cardiac ion channels.
| Channel Type | Current | Effect of Clofilium | Key Experimental Findings | Citations |
|---|---|---|---|---|
| hERG | IKr (Rapid Delayed Rectifier) | Blockade | Reduces IKr; blocks gating currents related to delayed rectifier K+ channels. | [1] [2] |
| Kv7.1/KCNE1 | IKs (Slow Delayed Rectifier) | Blockade | Reduces the slow component of the delayed rectifier K+ current (IK). | [1] [2] |
| L-type Calcium Channel | ICa (Calcium Current) | Reversible Blockade | Reversibly reduces L-type Ca2+ current. | [2] |
| Cardiac Sodium Channel | INa (Sodium Current) | Use-Dependent Blockade | Inhibits sodium current in a use-dependent manner; effect proceeds after washout. | [2] |
| Inward Rectifier | IK1 (Inward Rectifier K+ Current) | Slight Inhibition | Slightly inhibits the inward rectifier current. | [2] |
| Kv4.3 (RHK1) | Ito (Transient Outward Current) | Context-Dependent Modulation | Slightly inhibits current from -80 mV; enhances current from -60 mV by shifting inactivation. | [3] |
The following diagram synthesizes findings from multiple studies to illustrate the primary and secondary cardiac ion channels affected by clofilium and the integrated impact on the action potential.
The data on clofilium's effects were obtained through standardized electrophysiological techniques. Here are the core methodologies used in the cited studies:
When evaluating clofilium for your research, please consider:
| Treatment / Compound | Class / Type | Key Apoptotic Mechanisms | Experimental Model (Cell Lines) | Key Quantitative Findings |
|---|---|---|---|---|
| Clofilium Tosylate | Potassium channel blocker | Bcl-2-insensitive caspase-3 activation; PARP cleavage [1] | Human promyelocytic leukemia (HL-60) [1] | 10 µM for 16h: ~29% apoptotic cells (Annexin V+/PI-); ~10x increase in caspase-3 activity after 2-3h [1] |
| Daunorubicin (DNR) | Anthracycline antibiotic | Intrinsic & extrinsic pathways; caspase-3 activation; ∆Ψm loss; Fas receptor upregulation [2] | CCRF-CEM, MOLT-4 (T-ALL), SUP-B15 (B-ALL) [2] | 10 µM for 4h + recovery: Induced apoptosis in all lines; timing and pathway dominance varied by cell line [2] |
| Idarubicin (IDA) | Anthracycline antibiotic (DNR derivative) | Enhanced caspase-3 activation; faster apoptosis induction vs. DNR [3] [4] | HL-60, MOLT-4, CEM, K562 [4] | At equal intracellular conc.: IDA induced 20% apoptosis in ~8h; DNR required >22h; IDA more potent [4] |
| Acalabrutinib + Venetoclax | Targeted therapy (BTK & BCL-2 inhibitors) | Combined pathway inhibition; significantly prolongs progression-free survival [5] | Clinical trial in previously untreated CLL patients (N>800) [5] | Phase 3 trial: Significantly better 36-month overall survival vs. standard chemo-immunotherapy [5] |
For researchers seeking to replicate or contextualize these findings, here is a summary of key experimental methodologies.
This compound Protocols: The foundational study on clofilium used several standard assays to confirm apoptosis [1].
Daunorubicin/Idarubicin Protocols: Comparative studies for anthracyclines often use the following [4] [2]:
The following diagram illustrates the distinct apoptotic pathways triggered by these treatments, based on the experimental data.
The key takeaway from the data and pathway comparison is:
| Parameter | Effect on Normal Purkinje Fibers | Effect on Ischemic Purkinje Fibers |
|---|---|---|
| Action Potential Duration (APD) | Prolonged in a dose-dependent manner [1] [2]. | Prolonged, often to a more severe degree [3] [1]. |
| Early Afterdepolarizations (EADs) | Rarely induced (2 out of 10 fibers) [3]. | Frequently induced (10 out of 11 fibers) [3]. |
| Triggered Activity | Not typically reported at lower doses. | Commonly initiated by EADs, leading to repetitive firing [3]. |
| Arrhythmogenic Potential | Low at antiarrhythmic concentrations; can increase refractoriness [4] [1]. | High; EADs and triggered activity are mechanisms for tachyarrhythmias [4] [3]. |
| Effective Refractory Period (ERP) | Increased [1] [2]. | Increased, but the disparity with normal zones may be reduced [1]. |
The data in the table above is derived from specific experimental models. The following table outlines the key methodologies used in these critical studies.
| Aspect | Typical Experimental Protocol |
|---|---|
| Animal Model | Adult dogs [4] [3] [1]. |
| Infarction Model | Ligation of the left anterior descending coronary artery (24-48 hours before study) [4] [3] [1]. |
| Tissue Preparation | Isolated, free-running Purkinje fibers and ventricular muscle from infarcted and normal zones [3] [1]. |
| Superfusate | Normal Tyrode's solution (e.g., 4mM K⁺, 2.7mM Ca²⁺) [4] [3]. |
| Electrophysiology | Intracellular microelectrode recording of action potentials in normal and ischemic fibers [1] [2]. |
| Drug Application | Clofilium tosylate added to superfusate at varying concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) [4] [3] [1]. |
The differential response arises because ischemic tissue is more sensitive to the primary action of clofilium. The experimental workflow and proposed mechanism for this phenomenon are summarized in the diagrams below.
Diagram 1: Simplified experimental workflow for assessing Clofilium's effects on Purkinje fibers.
Diagram 2: Proposed mechanism for the differential effect of Clofilium. Ischemic fibers are more susceptible to severe APD prolongation and EADs.
For researchers, the key implication is that ischemic tissue is more sensitive to class III antiarrhythmic agents [4]. The action potential prolongation that confers an antiarrhythmic effect in normal tissue can readily cross a threshold in ischemic tissue, inducing EADs and triggered activity that initiate lethal arrhythmias like torsade de pointes [3] [5].
This differential effect is not unique to clofilium but has also been observed with other class III drugs like d-sotalol and bretylium [4], highlighting a class-wide risk in the context of ischemia.
Irritant